4-(2-Thienyl)but-3-EN-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-thiophen-2-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMALVIHZVKKPE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-83-9 | |
| Record name | 4-(thiophen-2-yl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the structure of 4-(2-thienyl)but-3-en-2-one?
An In-depth Technical Guide to 4-(2-thienyl)but-3-en-2-one
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound, a molecule of interest to researchers in organic synthesis, materials science, and drug development.
Chemical Structure and Properties
This compound is an α,β-unsaturated ketone featuring a thiophene ring conjugated to the enone system. The thiophene ring enhances the molecule's reactivity and contributes to its biological activities.[1] The compound exists as a mixture of cis and trans isomers.[2][3]
Molecular Structure:
Caption: Ball-and-stick model of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₈OS | [2][4] |
| Molecular Weight | 152.21 g/mol | [2][4] |
| CAS Number | 874-83-9 | [2][4] |
| Melting Point | 25-26 °C | [4][5] |
| Boiling Point | 86-88 °C (at 1 mmHg) | [4][5] |
| Density | 1.151 g/mL at 25 °C | [4][5] |
| Refractive Index | 1.6285-1.6315 | [4][5] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Not specified, likely soluble in organic solvents |
Synthesis
This compound is commonly synthesized via a Claisen-Schmidt condensation reaction.[6][7] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[8][9][10][11] In this case, 2-thiophenecarboxaldehyde reacts with acetone.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed):
The following is a generalized protocol based on the principles of the Claisen-Schmidt condensation for similar compounds.[10][11][12]
-
Preparation of Reactant Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde in a suitable solvent such as ethanol.
-
Addition of Ketone: Add acetone to the solution. An excess of the aldehyde is often used to ensure complete reaction of the ketone.
-
Initiation of Reaction: While stirring, slowly add an aqueous solution of a base, typically sodium hydroxide (NaOH), to the flask. The reaction is usually carried out at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture for a specified period, often several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the product may precipitate out of the solution. If so, it can be collected by vacuum filtration. If not, the reaction mixture is typically neutralized with a dilute acid and extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[13]
-
C=O stretch (ketone): A strong absorption band is expected in the region of 1650-1685 cm⁻¹ for the conjugated ketone.
-
C=C stretch (alkene): An absorption band is expected around 1600-1640 cm⁻¹.
-
C-H stretch (aromatic/vinylic): Absorption bands are expected just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorption bands are expected just below 3000 cm⁻¹.
-
C-S stretch (thiophene): Weaker absorptions may be observed in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[4]
-
¹H NMR: The spectrum would show signals for the thiophene ring protons (typically in the 7-8 ppm region), the vinylic protons of the enone system (typically in the 6-7.5 ppm region), and a singlet for the methyl protons (typically in the 2-2.5 ppm region). The coupling constants between the vinylic protons can help determine the stereochemistry (cis or trans).
-
¹³C NMR: The spectrum would show signals for the carbonyl carbon (typically in the 190-200 ppm region), the carbons of the thiophene ring and the double bond (typically in the 120-150 ppm region), and the methyl carbon (typically in the 20-30 ppm region).
Biological Activity and Potential Applications
Thiophene-containing compounds and chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] While specific biological data for this compound is limited in the readily available literature, the activities of structurally related compounds suggest its potential in drug discovery.
Potential Signaling Pathway Involvement in Cancer:
Thieno[2,3-b]pyridine derivatives, which share the thiophene core, have been shown to inhibit cancer cell proliferation and motility.[14][15] Their mechanism of action may involve the inhibition of enzymes like phosphoinositide phospholipase C (PI-PLC), which is implicated in cell proliferation pathways.[14] Some thieno[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of tyrosine kinases such as EGFR and HER2.[16]
Caption: Potential inhibitory action on cancer cell signaling pathways.
Anticancer and Anti-inflammatory Activity of Related Compounds:
Table 2 summarizes the in vitro activity of some thiophene and chalcone derivatives against various cancer cell lines and inflammatory targets. It is important to note that these data are for compounds structurally related to this compound and not for the compound itself.
| Compound Type | Target | IC₅₀ Value | Reference |
| Thieno[2,3-d]pyrimidine derivatives | EGFR | 7.592 - 16.006 µM | [16] |
| Thieno[2,3-d]pyrimidine derivatives | HER2 | (Varies) | [16] |
| Pyrazolyl thienyl chalcone | A549 (Lung Cancer) | 27.7 µg/ml | [17] |
| Pyrazolyl thienyl chalcone | HepG2 (Liver Cancer) | 26.6 µg/ml | [17] |
| Pyrazolyl thiazolones | COX-2 | 0.09 - 0.14 µM | |
| 1,5-Diaryl pyrazole derivatives | COX-2 | 0.781 µM |
Applications in Organic Synthesis and Material Science:
Beyond its potential biological activity, this compound serves as a versatile building block in organic synthesis. Its enone functionality makes it susceptible to Michael additions and Diels-Alder reactions, enabling the construction of more complex molecules.[1] Furthermore, its thiophene moiety suggests potential applications in the development of conductive polymers for electronic devices.[1]
Conclusion
This compound is a readily accessible compound with a rich chemical profile. Its structure, featuring a conjugated thienyl-enone system, imparts reactivity that is valuable in both synthetic organic chemistry and potentially in medicinal chemistry and materials science. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the data from related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents.
References
- 1. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. rsc.org [rsc.org]
- 14. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
An In-depth Technical Guide to 4-(2-thienyl)but-3-en-2-one: Chemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-(2-thienyl)but-3-en-2-one. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and detailed experimental methodologies.
Core Chemical Properties
This compound is a versatile organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a thiophene ring, enhances its reactivity and opens avenues for diverse chemical transformations.[1]
The IUPAC name for this compound is 4-(thiophen-2-yl)but-3-en-2-one .[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₈OS | [2][3] |
| Molecular Weight | 152.21 g/mol | [2][3] |
| CAS Number | 874-83-9 | [2][3] |
| Melting Point | 25-26 °C | |
| Boiling Point | 86-88 °C at 1 mmHg | |
| Appearance | Pale yellow amorphous powder | [1] |
| SMILES | CC(=O)C=CC1=CC=CS1 | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aromatic aldehyde, in this case, 2-thiophenecarboxaldehyde, with a ketone, acetone.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines the synthesis of this compound.
Materials:
-
2-thiophenecarboxaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in ethanol.
-
Addition of Ketone: To the stirred solution, add acetone (1 equivalent).
-
Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hydroxide (10%) dropwise using a dropping funnel, maintaining the temperature below 25 °C.
-
Reaction: After the addition of NaOH is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. A precipitate of this compound will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold distilled water until the filtrate is neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a pale yellow solid.
Caption: Synthesis of this compound via Claisen-Schmidt Condensation.
Potential Biological Activities and Signaling Pathways
While specific studies on the detailed signaling pathways of this compound are limited, its structural class (chalcone) and the presence of the thiophene moiety suggest potential anti-inflammatory and anti-cancer activities.[1] Thiophene-based compounds have been noted for their pharmacological potential.[2][4]
Anti-Inflammatory Activity
Chalcones and thiophene derivatives have been shown to exhibit anti-inflammatory properties through the modulation of key inflammatory pathways. A plausible mechanism of action for this compound involves the inhibition of pro-inflammatory enzymes and cytokines.
Potential Signaling Pathway:
Caption: Postulated Anti-Inflammatory Mechanism of this compound.
This diagram illustrates the potential inhibition of the NF-κB pathway and the enzymes COX-2 and LOX by this compound, leading to a reduction in the production of pro-inflammatory mediators.
Anti-Cancer Activity
Thiophene-containing compounds have been investigated for their anti-cancer properties.[5] The proposed mechanism for chalcone-like molecules often involves the induction of cell cycle arrest and apoptosis in cancer cells.
Potential Logical Workflow for Anti-Cancer Effect:
Caption: Proposed Anti-Cancer Workflow of this compound.
This workflow depicts how this compound may exert its anti-cancer effects by inducing cell cycle arrest and promoting apoptosis, ultimately leading to the inhibition of cancer cell proliferation.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and potential pharmacological applications. The straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible building block for the development of novel therapeutic agents. Further research into its specific molecular targets and mechanisms of action is warranted to fully elucidate its potential in drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (E)-4-(thiophen-2-yl)but-3-en-2-one
This document provides a detailed overview of the chemical and physical properties of (E)-4-(thiophen-2-yl)but-3-en-2-one, a compound of interest for researchers and professionals in drug development and organic synthesis.
Core Compound Data
(E)-4-(thiophen-2-yl)but-3-en-2-one is a recognized for its unique thiophene structure, which enhances its reactivity and potential applications in various fields.[1] This compound is particularly valuable in organic synthesis, serving as an intermediate in the production of pharmaceuticals and agrochemicals.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₈OS | [2][3] |
| Molecular Weight | 152.21 g/mol | [3] |
| Alternate Molecular Weight | 152.2135 g/mol | [2] |
| CAS Number | 874-83-9 | [2][3] |
| IUPAC Name | 4-(thiophen-2-yl)but-3-en-2-one | [3] |
| Synonyms | 4-(2-Thienyl)-3-buten-2-one, (E)-4-thiophen-2-ylbut-3-en-2-one | [2] |
| InChI | InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ | [2] |
| InChIKey | CIMALVIHZVKKPE-SNAWJCMRSA-N | [2] |
| SMILES | CC(=O)C=CC1=CC=CS1 | [3] |
Experimental Protocols
While specific experimental protocols for the synthesis of (E)-4-(thiophen-2-yl)but-3-en-2-one were not detailed in the provided search results, its chemical structure suggests it can be synthesized through an aldol condensation reaction between thiophene-2-carboxaldehyde and acetone. This is a standard method for forming α,β-unsaturated ketones.
General Aldol Condensation Protocol:
-
Base Catalyst Preparation: A suitable base, such as sodium hydroxide or potassium hydroxide, is dissolved in a solvent like ethanol or water.
-
Reaction Mixture: Thiophene-2-carboxaldehyde and acetone are added to the basic solution, typically at a controlled temperature (e.g., room temperature or below).
-
Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is neutralized with an acid. The product is then extracted using an organic solvent.
-
Purification: The crude product is purified, commonly through recrystallization or column chromatography, to yield the pure (E)-4-(thiophen-2-yl)but-3-en-2-one.
Logical Relationships and Visualization
The structural features of (E)-4-(thiophen-2-yl)but-3-en-2-one give rise to its characteristic spectroscopic data. The relationship between the key functional groups and their expected spectroscopic signals is illustrated below.
References
Thiophene-Containing Chalcones: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Potential
Abstract
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, represent a critical class of intermediates in flavonoid biosynthesis and have garnered significant attention for their diverse pharmacological properties. The incorporation of a thiophene ring into the chalcone framework has been shown to modulate and often enhance these biological activities, leading to the development of potent therapeutic candidates. This technical guide provides a comprehensive review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships (SAR) of thiophene-containing chalcones. We present a detailed overview of their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug development in this promising area.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that are abundant in edible plants. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This reactive enone moiety is a key determinant of their biological activity, acting as a Michael acceptor that can covalently interact with nucleophilic groups in biological macromolecules like proteins and DNA.
The introduction of heterocyclic rings, particularly thiophene, into the chalcone scaffold has emerged as a highly effective strategy in medicinal chemistry. The thiophene ring, a sulfur-containing aromatic heterocycle, is isosteric to a benzene ring but possesses distinct electronic properties and hydrogen-bonding capabilities. These features can enhance the molecule's interaction with biological targets, improve its pharmacokinetic profile, and lead to novel mechanisms of action. This review focuses specifically on chalcones where at least one of the aryl rings is a thiophene moiety, summarizing the current state of research and providing a practical resource for scientists in the field.
Synthesis of Thiophene-Containing Chalcones
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali-catalyzed condensation reaction between an appropriate acetophenone and an aromatic aldehyde. For thiophene-containing chalcones, this involves either a thiophene carboxaldehyde reacting with an acetophenone or a thienyl ketone reacting with a benzaldehyde derivative.
General Reaction Scheme
The synthesis proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the thermodynamically stable α,β-unsaturated ketone system of the chalcone.
Caption: General workflow for the synthesis of thiophene-containing chalcones.
Detailed Experimental Protocol: Synthesis of (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol is adapted from a standard Claisen-Schmidt condensation procedure.
Materials:
-
2-Acetyl-5-chlorothiophene (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH), 20% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-acetyl-5-chlorothiophene (10 mmol, 1.61 g) and 4-methoxybenzaldehyde (10 mmol, 1.36 g) in 30 mL of ethanol.
-
Reaction Initiation: Cool the flask in an ice bath with continuous stirring. To this cooled solution, add 10 mL of a 20% aqueous NaOH solution dropwise over 15-20 minutes, ensuring the temperature remains below 25°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The formation of a precipitate is often indicative of product formation. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Isolation: Once the reaction is deemed complete by TLC (disappearance of the starting aldehyde), pour the reaction mixture into a beaker containing 200 g of crushed ice.
-
Neutralization: Acidify the mixture by slowly adding dilute HCl with stirring until the pH is approximately 7.
-
Filtration and Washing: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure chalcone as yellow crystals.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities and Therapeutic Potential
Thiophene-containing chalcones have been extensively studied for a wide range of pharmacological effects. Their biological versatility is primarily attributed to the electrophilic nature of the α,β-unsaturated carbonyl system and the unique physicochemical properties imparted by the thiophene ring.
Anticancer Activity
Many thiophene-chalcone derivatives exhibit potent cytotoxic effects against a variety of human cancer cell lines. Key mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.
Mechanism of Action: Induction of Apoptosis A common mechanism for the anticancer effect of these chalcones is the activation of the intrinsic apoptotic pathway. This is often initiated by an increase in the production of reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial dysfunction. The subsequent release of cytochrome c from the mitochondria activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, leading to programmed cell death.
Caption: Simplified signaling pathway for chalcone-induced apoptosis.
Quantitative Data: In Vitro Cytotoxicity The following table summarizes the cytotoxic activity (IC₅₀ values) of representative thiophene-containing chalcones against various human cancer cell lines.
| Compound ID | R¹ (on Thiophene) | R² (on Phenyl) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TC-1 | H | 4-Cl | MCF-7 (Breast) | 2.15 | |
| TC-2 | H | 4-OCH₃ | HeLa (Cervical) | 5.32 | |
| TC-3 | 5-Cl | 3,4-(OCH₃)₂ | A549 (Lung) | 1.89 | |
| TC-4 | H | 4-N(CH₃)₂ | HCT116 (Colon) | 0.98 | |
| TC-5 | 5-Br | 4-OH | HepG2 (Liver) | 3.50 |
Antimicrobial Activity
The presence of the thiophene ring and the enone system makes these chalcones effective against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.
Quantitative Data: Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below presents MIC values for several thiophene-chalcone derivatives.
| Compound ID | R¹ (on Thiophene) | R² (on Phenyl) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TC-6 | H | 4-NO₂ | 16 | 32 | 8 |
| TC-7 | 5-Cl | 2,4-Cl₂ | 8 | 16 | 4 |
| TC-8 | H | 4-F | 32 | 64 | 16 |
| TC-9 | 5-Br | 4-Br | 4 | 8 | 2 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Preparation of Chalcone Stock Solutions: Dissolve the chalcone derivatives in DMSO to a stock concentration of 1000 µg/mL.
-
Preparation of Inoculum: Culture the test microorganism in the appropriate broth overnight. Dilute the overnight culture to achieve a standardized inoculum concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the chalcone stock solution to the first well and perform a two-fold serial dilution across the plate, resulting in concentrations ranging from 500 µg/mL to ~0.24 µg/mL.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, including a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Activity
Thiophene-containing chalcones have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and by downregulating the production of pro-inflammatory cytokines.
Caption: Experimental workflow for screening anti-inflammatory chalcones.
Quantitative Data: COX-2 Inhibition
| Compound ID | R¹ (on Thiophene) | R² (on Phenyl) | COX-2 Inhibition IC₅₀ (µM) |
| TC-10 | H | 4-SO₂NH₂ | 0.15 |
| TC-11 | 5-Cl | 4-OCH₃ | 0.89 |
| TC-12 | H | 3,4,5-(OCH₃)₃ | 1.25 |
| Celecoxib | (Reference) | (Reference) | 0.04 |
Structure-Activity Relationship (SAR) Summary
Analysis of the extensive data available on thiophene-containing chalcones allows for the deduction of several key structure-activity relationships that are crucial for the rational design of more potent and selective agents.
-
Substitution on the Phenyl Ring (Ring B):
-
Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br, F) and nitro groups (NO₂) at the para-position (position 4) of the phenyl ring generally enhance both anticancer and antimicrobial activities.
-
Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and hydroxyl (-OH) groups can increase anti-inflammatory and antioxidant activity. Dimethylamino groups (-N(CH₃)₂) have been shown to confer potent cytotoxicity.
-
-
Substitution on the Thiophene Ring (Ring A):
-
The presence of a halogen (e.g., 5-chloro or 5-bromo) on the thiophene ring often leads to a significant increase in biological potency across different activities, likely by increasing the lipophilicity and electrophilicity of the molecule.
-
-
The Enone Linker:
-
The α,β-unsaturated carbonyl system is essential for activity. Its role as a Michael acceptor is a primary mechanism for covalent interaction with target enzymes. The trans (E) configuration is considered crucial for optimal biological activity.
-
Caption: Key structure-activity relationships for thiophene-chalcones.
Conclusion and Future Perspectives
Thiophene-containing chalcones represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Their straightforward synthesis via the Claisen-Schmidt condensation allows for extensive structural diversification, enabling the fine-tuning of their biological profiles. The accumulated data strongly support the continued exploration of this compound class.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds to move beyond phenotypic screening.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to assess their drug-likeness.
-
Combination Therapies: Investigating the synergistic effects of thiophene-chalcones with existing anticancer and antimicrobial drugs to overcome resistance.
-
In Vivo Efficacy: Translating the promising in vitro results into well-designed animal models to validate their therapeutic potential.
The strategic incorporation of the thiophene moiety has proven to be a highly successful approach for generating potent and versatile chalcone derivatives. Continued interdisciplinary efforts in synthesis, biological evaluation, and computational modeling will undoubtedly unlock the full therapeutic potential of these fascinating molecules.
The Biological Significance of the Thiophene Ring in Chalcone Derivatives
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of 1,3-diphenyl-2-propen-1-one.[1] These naturally occurring compounds are precursors to a vast array of bioactive molecules and have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] The core chalcone scaffold, with its α,β-unsaturated ketone system, serves as a versatile template for synthetic modification.[3]
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a well-established bioisostere for the benzene ring in drug design.[4] Its incorporation into various molecular frameworks often leads to enhanced biological activity and improved pharmacokinetic profiles.[5][6] The fusion of the thiophene ring with the chalcone scaffold has yielded a plethora of derivatives with potent and varied biological activities, making them promising candidates for drug development. This guide provides a comprehensive overview of the biological significance of these hybrid molecules, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, experimental methodologies, and pathway visualizations.
Biological Activities of Thiophene-Chalcone Derivatives
The introduction of a thiophene ring into the chalcone structure profoundly influences its biological activity. This heterocyclic moiety can modulate the molecule's electronic properties, lipophilicity, and steric conformation, thereby enhancing its interaction with biological targets.
Anticancer Activity
Thiophene-containing chalcones have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[5][7] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular machinery like tubulin.[4][5][8]
-
Mechanism of Action:
-
Apoptosis Induction: Several thiophene-chalcone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[9] This is often achieved by upregulating pro-apoptotic genes and proteins like caspase-3 and caspase-9, while downregulating anti-apoptotic factors.[5] Some compounds activate the p53 tumor suppressor pathway, a critical regulator of cell death.[10] For instance, one study showed that a specific thiophene-chalcone derivative induced apoptosis in A549 lung cancer cells.[9]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A common finding is the arrest of cells in the G2/M phase, which is often linked to the disruption of microtubule dynamics.[5][8] Treatment of A549 cells with certain bis-chalcones containing thiophene resulted in cell cycle arrest in the subG1 phase.[5]
-
Tubulin Polymerization Inhibition: Chalcones featuring a thiophene ring can act as tubulin modulators.[8] They bind to tubulin, inhibiting its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[4][8] This disruption leads to G2/M phase arrest and subsequent apoptosis.[4][8] Compounds with significant antiproliferative activity have been found to inhibit tubulin polymerization with IC50 values below 2 µM.[8]
-
Enzyme Inhibition: Thiophene-chalcones have been identified as potential inhibitors of enzymes crucial for cancer cell survival, such as farnesyltransferase.[11]
-
Table 1: Anticancer Activity of Selected Thiophene-Chalcone Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 5a | Breast (MCF7) | IC50 | 7.87 ± 2.54 µM | [5] |
| 5b | Breast (MCF7) | IC50 | 4.05 ± 0.96 µM | [5] |
| 5a | Colon (HCT116) | IC50 | 18.10 ± 2.51 µM | [5] |
| 9a | Colon (HCT116) | IC50 | 17.14 ± 0.66 µM | [5] |
| 15e | Lung (A549) | IC50 | 6.3 ± 0.9 µM | [9] |
| Bis(thienyl) chalcone (27) | Breast (MCF7) | IC50 | 7.4 µM | [11] |
| AM4 | Breast (MCF-7) | IC50 | 19.354 µg/mL | [12] |
| C4 | Colorectal (WiDr) | IC50 | 0.77 µg/mL | [10] |
| C6 | Colorectal (WiDr) | IC50 | 0.45 µg/mL | [10] |
Antimicrobial Activity
The flexible structure of chalcones allows them to bind to various microbial targets, and the inclusion of a thiophene ring often enhances this property.[3] These derivatives exhibit a broad spectrum of activity against both bacteria and fungi.[2][13]
-
Antibacterial Activity: Thiophene-chalcones have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria.[2][12][14] The mechanism of action for some derivatives involves the disruption of the bacterial cell membrane, leading to folding and deformation.[15] Structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the chalcone scaffold can lead to excellent antibacterial activity.[13][14][16]
-
Antifungal Activity: Activity against fungal pathogens like Candida albicans has also been reported, making these compounds promising for the development of new antifungal agents.[2]
Table 2: Antimicrobial Activity of Selected Thiophene-Chalcone Derivatives
| Compound ID | Microorganism | Activity Metric | Value | Reference |
| 2l | Xanthomonas axonopodis pv. citri | EC50 | 11.4 µg/mL | [15][17] |
| 2e | Xanthomonas axonopodis pv. citri | Inhibition at 100 µg/mL | 77.2% | [3] |
| 2p | Xanthomonas axonopodis pv. citri | Inhibition at 100 µg/mL | 79.6% | [3] |
| AM4 | Streptococcus pyogenes | Inhibition Zone | 27.13 mm | [12][18] |
| AM4 | Pseudomonas aeruginosa | Inhibition Zone | 23.30 mm | [12][18] |
| 217 | Staphylococcus aureus | IC50 | 219.1 µg/mL | [1] |
| 217 | Pseudomonas aeruginosa | IC50 | 441.9 µg/mL | [1] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thiophene derivatives are known for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6][19] When combined with the chalcone structure, this activity can be enhanced.
-
Mechanism of Action: Thiophene-chalcones can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown they can reduce the gene expression of cytokines such as TNF-α, IL-1β, and IL-6.[6] They may also inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS).[5] The proposed mechanism for some derivatives involves the reduction of pro-inflammatory gene expression.[6]
Antiviral Activity
Research has also explored the antiviral potential of these compounds. A series of novel chalcone derivatives containing a thiophene sulfonate group were designed and evaluated for their activity against plant viruses.
-
Activity against Tobacco Mosaic Virus (TMV): One study found that compound 2e showed remarkable inactivation activity against TMV, with an EC50 value of 44.3 µg/mL, which was superior to the commercial agent ningnanmycin.[17] The mechanism is believed to involve binding to the TMV coat protein (TMV-CP).[15][17]
Experimental Protocols
The synthesis and biological evaluation of thiophene-chalcone derivatives involve a range of standard and specialized laboratory techniques.
Synthesis: Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation reaction.[1][5][14]
-
Principle: This is a base-catalyzed aldol condensation between an aromatic aldehyde (or heteroaromatic aldehyde, such as thiophene-2-carboxaldehyde) and an aromatic ketone (e.g., a substituted acetophenone).
-
General Procedure:
-
An appropriate ketone (e.g., 2-acetylthiophene) is dissolved in a suitable solvent, typically ethanol.[12]
-
A strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution, which is then stirred at room temperature.[12][20] This deprotonates the α-carbon of the ketone, forming an enolate.
-
An equimolar amount of the desired aromatic aldehyde is added to the reaction mixture.
-
The mixture is stirred for an extended period (e.g., 12-24 hours) at room temperature.[1][12]
-
The reaction progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the mixture is typically poured into crushed ice or acidified to precipitate the chalcone product.
-
The solid product is collected by filtration, washed, and purified, usually by recrystallization from a suitable solvent.
-
Biological Assays
-
Cell Viability (MTT) Assay:
-
Purpose: To evaluate the cytotoxic effect of the synthesized compounds on cancer cell lines.[5]
-
Methodology:
-
Cancer cells (e.g., A549, HCT116, MCF7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the thiophene-chalcone derivatives for a specified period (e.g., 48 hours).[5]
-
After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan precipitate.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
The IC50 (half-maximal inhibitory concentration) value is calculated from the dose-response curve.[5]
-
-
-
Antibacterial Activity Assay (Turbidimeter Method):
-
Purpose: To determine the efficacy of compounds against pathogenic bacteria.[3]
-
Methodology:
-
Bacterial strains (e.g., Xac, Xoo) are cultured in a nutrient broth medium until they reach a specific optical density.
-
The test compounds, dissolved in a suitable solvent like DMSO, are added to the bacterial cultures at various concentrations.
-
The cultures are incubated under appropriate conditions (e.g., temperature, time).
-
The turbidity (optical density) of the cultures is measured using a spectrophotometer or turbidimeter.
-
The percentage of inhibition is calculated by comparing the turbidity of the treated samples with that of an untreated control. Commercial bactericides are often used as positive controls.[3]
-
-
-
Apoptosis and Cell Cycle Analysis:
-
Purpose: To determine the mechanism of cell death and the effect on cell proliferation.
-
Methodology:
-
Cell Treatment: Cancer cells are treated with the IC50 concentration of the test compounds.[5]
-
Staining: For apoptosis, cells can be stained with dyes like Acridine Orange/Ethidium Bromide (AO/EB). For cell cycle analysis, cells are fixed and stained with a DNA-binding dye like Propidium Iodide (PI).
-
Analysis: The stained cells are analyzed using fluorescence microscopy or flow cytometry. Flow cytometry quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M, and subG1 for apoptotic cells) based on their DNA content.[5]
-
-
Visualizations: Pathways and Workflows
Synthesis Workflow
Caption: General workflow for the synthesis of thiophene-chalcones.
Anticancer Mechanism
Caption: Simplified anticancer signaling pathways for thiophene-chalcones.
Biological Evaluation Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. media.neliti.com [media.neliti.com]
- 3. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 11. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journaljpri.com [journaljpri.com]
- 15. researchgate.net [researchgate.net]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 17. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Solubility Profile of 4-(2-thienyl)but-3-en-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physical properties of 4-(2-thienyl)but-3-en-2-one is provided in the table below. These characteristics are crucial for understanding the compound's behavior in different solvent systems.
| Property | Value |
| Molecular Formula | C₈H₈OS |
| Molecular Weight | 152.21 g/mol |
| Melting Point | 25-26 °C |
| Boiling Point | 86-88 °C at 1 mmHg |
| Density | 1.151 g/mL at 25 °C |
Predicted Solubility Profile
Based on the general principle of "like dissolves like" and data from related heterocyclic chalcones, a qualitative solubility profile for this compound can be predicted. Heterocyclic chalcones generally exhibit greater solubility in polar solvents compared to non-polar solvents. For instance, related compounds are sparingly soluble in solvents like ethanol, methanol, dimethylformamide (DMF), and acetone. It is anticipated that this compound will follow a similar trend.
Expected solubility is likely to be higher in polar aprotic solvents such as acetone and tetrahydrofuran (THF) and lower in non-polar solvents like n-hexane and toluene. Protic solvents like alcohols may show intermediate solubility.
Experimental Protocol for Solubility Determination
The following is a general gravimetric method for determining the solubility of a solid compound like this compound in various laboratory solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (0.45 µm)
-
Evaporating dish
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Drying: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of the compound to evaporate the solvent completely.
-
Mass Determination: Once the solvent has fully evaporated, cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.
-
Calculation: Calculate the solubility in terms of g/100 mL or other desired units using the mass of the dissolved solid and the volume of the solvent used.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a solid organic compound.
This guide provides a foundational understanding of the solubility of this compound based on available data and established scientific principles. For precise quantitative data, experimental determination following the outlined protocol is recommended.
Spectroscopic data for 1-(2-thienyl)-1-buten-3-one
Beginning Data Search
I've started the data acquisition process. My initial focus is on spectroscopic information for 1-(2-thienyl)-1-buten-3-one. I'm prioritizing ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.
Expand Data Collection Scope
I'm now expanding my data search. Beyond initial spectroscopic data, I'm hunting for experimental synthesis protocols for 1-(2-thienyl)-1-buten-3-one and methods for acquiring its spectral data. I'm also gathering information on its chemical structure and properties to build a relationship diagram. The goal is a comprehensive technical guide with data tables, protocols, and a relevant Graphviz diagram.
Reviewing Spectroscopic Data
I've been looking at spectroscopic data for 1-(2-thienyl)-1-buten-3-one and found some good results initially. SpectraBase has an entry for "4-(2-Thienyl)- 3-buten-2-one," the same compound, and mentions 2 NMR spectra.
Acquiring Specific Data
I'm now focusing on gathering the actual quantitative spectroscopic data and a relevant synthesis protocol. Though initial findings were promising, accessing full spectra on SpectraBase is behind a paywall. I need to find the specific experimental protocol for 1-(2-thienyl)-1-buten-3-one's synthesis, though related butenone protocols offer a potential starting point.
Acquiring Spectral Data
I've finally located some spectroscopic data for 4-(2-thienyl)-3-buten-2-one. SpectraBase has entries for ¹H NMR, ¹³C NMR, and FTIR, though direct comparison might be tricky due to potential differences in experimental conditions or resolution. I'm moving on to comparing the data to identify key peaks.
Gathering Specific Spectroscopic Data
I've made headway, securing data, but direct access to the numbers is locked. I'm focusing on finding the chemical shifts, coupling constants, and peak assignments for NMR, and absorption peaks for FTIR. Mass spec data is also on the list. Synthesis-wise, the Claisen-Schmidt condensation is a likely pathway. But, a detailed, specific protocol for the compound is still elusive.
Examining SpectraBase Data
I've been looking at the information for 1-(2-thienyl)-1-buten-3-one on SpectraBase. It looks like ¹H NMR, ¹³C NMR, and FTIR spectra are available. However, the exact numerical data, like chemical shifts and peak positions, isn't yet in my grasp. I am still searching for these crucial details. I need this to move forward with the analysis.
Refining Data Searches
I've hit a roadblock with the SpectraBase data, it's gated. I am now focusing on finding specific numerical spectroscopic data, especially chemical shifts and peak positions, within scientific literature and chemical databases. I'm also refining my search for a detailed Claisen-Schmidt synthesis protocol for the target compound, hoping to find specifics beyond the general reaction. Finally, I need to find specific mass spectrometry data to round out this analysis.
Locating Key Gaps
I've been reviewing the search results. While step 4 gave useful information, I'm still missing a comprehensive dataset for all spectroscopic techniques, and a solid experimental protocol. SpectraBase and ChemicalBook entries look promising for further investigation.
Narrowing Data Search
I'm now focusing on 4-(2-thienyl)-3-buten-2-one. While search results from step 4 revealed existing spectroscopic data, detailed numerical values are elusive. I've found relatable NMR and FTIR data and fragmentation patterns, aiding predictions. Several resources on Claisen-Schmidt condensation are handy for designing the experimental protocol, but I still need a specific procedure for the target molecule. My next focus is on locating this.
Seeking Specific Details
I'm still after the precise spectroscopic data and a detailed synthesis protocol. While some ¹H and ¹³C NMR and FTIR data from related compounds helps, I need the exact numbers for the target. Similarly, Claisen-Schmidt condensation resources provide a foundation, but I'm searching for a bespoke procedure. I'm now exploring open-access publications and databases for this specific information.
The Advent and Evolution of Thienyl Chalcones in Medicinal Chemistry: A Technical Guide
An in-depth exploration of the synthesis, biological significance, and therapeutic potential of thienyl chalcones for researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules.[1] Characterized by an open-chain flavonoid structure, they consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2] Their versatile scaffold is a common motif in numerous natural products.[2] The introduction of a thiophene ring, a sulfur-containing heterocycle, in place of one of the phenyl rings gives rise to thienyl chalcones. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The synthetic accessibility and the reactivity of the α,β-unsaturated carbonyl system make thienyl chalcones a privileged scaffold in the quest for new therapeutic agents.[2][5]
Discovery and Historical Development
The history of chalcones dates back to the late 19th century with their initial synthesis.[6] The exploration of heteroaryl chalcones, including thienyl derivatives, is a more recent development, driven by the search for novel bioactive compounds. The thiophene heteroaryl ring is of particular interest due to the inherent biological activities associated with sulfur-containing compounds.[7] Over the past few decades, there has been a surge in research focusing on the synthesis and biological evaluation of thienyl chalcones, leading to the discovery of numerous derivatives with potent and selective activities against various diseases.[5] This has established thienyl chalcones as a significant class of molecules in modern drug discovery.[3][4]
Synthesis of Thienyl Chalcones
The most common and established method for synthesizing thienyl chalcones is the Claisen-Schmidt condensation .[3][8] This reaction involves the base-catalyzed aldol condensation between a substituted 2-acetylthiophene and a substituted benzaldehyde.[9][10] The reaction is popular due to its simplicity, the use of readily available starting materials, and generally high yields.[2]
General Experimental Protocol: Claisen-Schmidt Condensation
A typical procedure involves dissolving the appropriate 2-acetylthiophene and aromatic aldehyde in a suitable solvent, such as ethanol.[8] An aqueous solution of a base, commonly sodium hydroxide or potassium hydroxide, is then added dropwise to the cooled reaction mixture.[8] The mixture is stirred at room temperature for a specified period, during which the reaction progress can be monitored by thin-layer chromatography (TLC).[11][12] Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude chalcone.[11][13] The solid product is then collected by filtration, washed with water to remove excess base, and purified by recrystallization from a suitable solvent like ethanol.[11][12]
Medicinal Chemistry Applications and Biological Activities
Thienyl chalcones have been extensively investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer properties of thienyl chalcones.[14] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.[14][15][16] The proposed mechanisms of action include the induction of apoptosis, disruption of the cell cycle, and inhibition of tubulin polymerization.[16][17]
Antimicrobial Activity
Thienyl chalcones have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi.[7][9] The presence of the thiophene ring is considered to contribute significantly to their antimicrobial properties.[7] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][9][10]
Anti-inflammatory Activity
Several thienyl chalcone derivatives have been reported to possess potent anti-inflammatory properties.[18][19] Their mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and nitric oxide (NO) production.[20][21]
Quantitative Data Summary
The following tables summarize the biological activity of selected thienyl chalcone derivatives.
Table 1: Anticancer Activity of Thienyl Chalcones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bis(thienyl) chalcone | MCF-7 | 7.4 | [16][17] |
| Compound 5 | MCF-7 | 7.79 ± 0.81 | [15][22] |
| Compound 8 | MCF-7 | 7.24 ± 2.10 | [15][22] |
| Compound 5 | MDA-MB-231 | 5.27 ± 0.98 | [15][22] |
| Compound 8 | MDA-MB-231 | 21.58 ± 1.50 | [15][22] |
Table 2: Antimicrobial Activity of Thienyl Chalcone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thienyl chalcone derivative 4b | Bacillus subtilis | 4.0 | [23] |
| Thienyl chalcone derivative 4e | Bacillus subtilis | 4.0 | [23] |
| Compound 9 | S. aureus | 7.81 - 250 | [24] |
| Compound 13 | S. aureus | 7.81 - 250 | [24] |
| Compound 14 | S. aureus | 7.81 - 250 | [24] |
| Compound 15 | S. aureus | 7.81 - 250 | [24] |
Signaling Pathways and Mechanisms of Action
The biological effects of thienyl chalcones are mediated through their interaction with various cellular signaling pathways. For instance, in cancer, they can induce apoptosis through the caspase cascade. In inflammation, they can inhibit the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienyl chalcones: small molecules that play pivotal roles | International Journal of Current Research [journalcra.com]
- 6. Chalcones in medicinal chemistry [wisdomlib.org]
- 7. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 8. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.biust.ac.bw [research.biust.ac.bw]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 20. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sysrevpharm.org [sysrevpharm.org]
- 23. Synthesis and Antibacterial Activity of Thienyl Chalcone Derivatives Bearing Piperazine Moiety | Semantic Scholar [semanticscholar.org]
- 24. acgpubs.org [acgpubs.org]
The Rising Therapeutic Potential of 4-(2-Thienyl)but-3-en-2-one Derivatives: A Technical Guide to Predicted Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of scaffolds explored, chalcones, belonging to the flavonoid family, have emerged as privileged structures due to their diverse pharmacological activities. This technical guide focuses on a specific subclass, the 4-(2-thienyl)but-3-en-2-one derivatives, which incorporate a thiophene moiety. This addition often enhances the lipophilicity and metabolic stability of the parent chalcone, leading to a promising spectrum of bioactivities. This document provides a comprehensive overview of the predicted and experimentally verified biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and development in this promising area.
Quantitative Bioactivity Data
The biological evaluation of novel this compound derivatives has yielded a wealth of quantitative data, primarily focusing on their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are summarized findings from various studies.
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively investigated against a panel of human cancer cell lines. The following table summarizes the reported IC50 values, demonstrating the cytotoxic efficacy of these compounds.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bis(thienyl) chalcone | MCF-7 | Breast Cancer | 7.4 | [1] |
| Thienyl chalcone derivative 5 | MCF-7 | Breast Cancer | 7.79 ± 0.81 | [2] |
| Thienyl chalcone derivative 5 | MDA-MB-231 | Breast Cancer | 5.27 ± 0.98 | [2] |
| Thienyl chalcone derivative 8 | MCF-7 | Breast Cancer | 7.24 ± 2.10 | [2] |
| Thienyl chalcone derivative 8 | MDA-MB-231 | Breast Cancer | 21.58 ± 1.50 | [2] |
| Bis-chalcone derivative 5a | A549 | Lung Cancer | 41.99 ± 7.64 | [3] |
| Bis-chalcone derivative 9b | A549 | Lung Cancer | 92.42 ± 30.91 | [3] |
| Thieno[2,3-c]pyridine derivative 6i | HSC3 | Head and Neck Cancer | 10.8 | [4] |
| Thieno[2,3-c]pyridine derivative 6i | T47D | Breast Cancer | 11.7 | [4] |
| Thieno[2,3-c]pyridine derivative 6i | RKO | Colorectal Cancer | 12.4 | [4] |
| Thieno[2,3-c]pyridine derivative 6i | MCF-7 | Breast Cancer | 16.4 | [4] |
| Thieno[2,3-c]pyridine derivative 6a | HSC3 | Head and Neck Cancer | 14.5 | [4] |
| Thieno[2,3-c]pyridine derivative 6a | RKO | Colorectal Cancer | 24.4 | [4] |
Antimicrobial Activity
Several studies have highlighted the potential of thienyl-containing compounds as antimicrobial agents. The minimum inhibitory concentration (MIC) is a standard measure of this activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene derivative 4 | A. baumannii ATCC 17978 | 16-64 | [5] |
| Thiophene derivative 4 | E. coli MG1655 | 16-64 | [5] |
| Thiophene derivative 5 | Col-R A. baumannii | 16 (MIC50) | [5] |
| Thiophene derivative 8 | Col-R A. baumannii | 32 (MIC50) | [5] |
| Thiophene derivative 5 | Col-R E. coli | 32 (MIC50) | [5] |
| Thiophene derivative 8 | Col-R E. coli | 32 (MIC50) | [5] |
Key Experimental Protocols
Reproducibility and advancement in scientific research are contingent on detailed and accurate experimental methodologies. This section provides protocols for the synthesis and key biological assays relevant to the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The most common and efficient method for synthesizing chalcones and their derivatives is the Claisen-Schmidt condensation.
Materials:
-
2-Acetylthiophene
-
Substituted aromatic aldehydes
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of 2-acetylthiophene and the desired substituted aromatic aldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for a specified period (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.
Synthesis workflow for this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.[6]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for assessing cytotoxicity using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
Molecular Docking
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for target protein structures
-
Ligand preparation software
Procedure:
-
Protein Preparation: Obtain the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of the this compound derivative and convert it to a 3D structure. Perform energy minimization and assign charges.
-
Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this active site.
-
Docking: Run the docking simulation to predict the binding poses of the ligand within the protein's active site.
-
Analysis: Analyze the docking results, including the binding affinity (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Predicted Signaling Pathways
The bioactivity of this compound derivatives is often attributed to their ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[9] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Chalcones have been shown to inhibit the NF-κB signaling pathway, often by preventing the degradation of the inhibitory protein IκBα.[10] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.
Inhibition of the NF-κB signaling pathway by this compound derivatives.
Apoptosis Induction
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled growth. Many anticancer agents, including chalcone derivatives, exert their therapeutic effect by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. Studies have shown that thienyl chalcone derivatives can induce apoptosis by increasing the expression of pro-apoptotic proteins and activating key caspases like caspase-3 and caspase-9.[1]
Induction of the intrinsic apoptosis pathway.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential for the development of new anticancer, antimicrobial, and anti-inflammatory agents. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation. This technical guide has provided a consolidated resource of their predicted bioactivities, supported by quantitative data, detailed experimental protocols, and insights into their molecular mechanisms of action. It is anticipated that this information will serve as a valuable tool for researchers dedicated to advancing the therapeutic applications of these versatile molecules. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these promising compounds for clinical translation.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(2-thienyl)but-3-en-2-one via Claisen-Schmidt Condensation
Abstract
This document provides a detailed protocol for the synthesis of 4-(2-thienyl)but-3-en-2-one, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The synthesis is achieved through a Claisen-Schmidt condensation reaction between 2-thiophenecarboxaldehyde and acetone, utilizing a sodium hydroxide catalyst. This protocol is designed for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
The Claisen-Schmidt condensation is a reliable and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic or heteroaromatic carbonyl compound that lacks an α-hydrogen.[1][2] This base-catalyzed reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield an α,β-unsaturated ketone.[3]
This compound is a versatile building block in organic chemistry.[4] The presence of the thiophene ring, a bioisostere of the benzene ring, makes this compound a key precursor for the synthesis of various biologically active molecules. This protocol outlines a straightforward and efficient method for the preparation of this compound.
Reaction Scheme
The Claisen-Schmidt condensation for the synthesis of this compound proceeds as follows:
2-Thiophenecarboxaldehyde + Acetone → this compound
Experimental Protocol
3.1. Materials and Reagents
-
2-Thiophenecarboxaldehyde (98% purity)
-
Acetone (ACS grade)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Hydrochloric acid (HCl, 1 M for neutralization)
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Melting point apparatus
3.3. Detailed Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.60 g, 15 mmol) in a mixture of deionized water (10 mL) and 95% ethanol (8 mL). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reactants: In a separate beaker, prepare a mixture of 2-thiophenecarboxaldehyde (1.12 g, 10 mmol) and acetone (0.87 mL, 12 mmol).
-
Condensation Reaction: Slowly add the aldehyde-ketone mixture to the cooled NaOH solution dropwise over a period of 15 minutes with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation (boiling point: 86-88 °C at 1 mmHg) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]
Results and Characterization
The successful synthesis of this compound should yield a pale yellow solid or oil.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Appearance | Pale yellow solid or oil | |
| Molecular Formula | C₈H₈OS | |
| Molecular Weight | 152.21 g/mol | |
| Melting Point | 25-26 °C | [5] |
| Boiling Point | 86-88 °C @ 1 mmHg | [5] |
| Expected Yield | 75-85% | |
| ¹H NMR (CDCl₃) | Anticipated: δ 7.55 (d, 1H), 7.30 (d, 1H), 7.10 (t, 1H), 6.70 (d, 1H), 2.40 (s, 3H) | |
| ¹³C NMR (CDCl₃) | Observed: δ 198.0, 141.5, 138.0, 130.5, 128.5, 128.0, 125.0, 27.5 | [6] |
Note: The ¹H NMR data is an anticipated spectrum based on the structure and similar compounds. The ¹³C NMR data is based on available spectral information.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Mechanism of the Claisen-Schmidt condensation for this compound.
Conclusion
The Claisen-Schmidt condensation provides an effective and straightforward method for the synthesis of this compound. The protocol described herein is robust and can be performed with standard laboratory equipment, offering a reliable route to this important synthetic intermediate. The procedure allows for good yields and a high-purity product upon proper purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 874-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Step-by-Step Synthesis of Thienyl Chalcones from 2-Acetylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienyl chalcones are a class of organic compounds characterized by a thiophene ring linked to a phenyl ring via an α,β-unsaturated carbonyl system. These compounds have garnered significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of thienyl chalcones is most commonly achieved through the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between 2-acetylthiophene and various substituted benzaldehydes.[1]
This document provides a detailed protocol for the synthesis of thienyl chalcones, a summary of quantitative data for several derivatives, and a depiction of the synthetic workflow. Additionally, it illustrates the inhibitory effect of thienyl chalcones on the NF-κB signaling pathway, a key mediator of inflammation.
Synthetic Workflow
The synthesis of thienyl chalcones from 2-acetylthiophene follows a straightforward workflow, beginning with the Claisen-Schmidt condensation, followed by product isolation and purification.
Caption: General workflow for the synthesis of thienyl chalcones.
Quantitative Data Summary
The Claisen-Schmidt condensation of 2-acetylthiophene with various substituted benzaldehydes affords thienyl chalcones in good to excellent yields. The following table summarizes the reaction conditions and yields for the synthesis of representative derivatives.
| Substituted Benzaldehyde | Molar Ratio (2-Acetylthiophene:Aldehyde) | Catalyst (aq.) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Dimethylaminobenzaldehyde | 1:1 | 6M NaOH | - | Room Temp. | 80 |
| 2-Thiophenecarboxaldehyde | 1:1 | 30% NaOH | 2 | Room Temp. | - |
| Benzaldehyde | 1:1.25 | 2N NaOH | 24 | 25 | High |
| 4-Chlorobenzaldehyde | - | 40% KOH | - | - | - |
| 3,4,5-Trimethoxybenzaldehyde | - | 40% KOH | - | - | - |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative thienyl chalcone, (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one.
Materials:
-
2-Acetylthiophene
-
Benzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute
-
Standard laboratory glassware (round-bottom flask, beaker, Büchner funnel, etc.)
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq.) and the desired substituted benzaldehyde (1.0-1.2 eq.) in a minimal amount of ethanol with stirring.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-40%) or KOH dropwise.[2] The mixture will typically turn yellow or orange and may become cloudy.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the specific reactants.[3]
-
Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid until the solution is neutral or slightly acidic. This will cause the chalcone product to precipitate out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of cold distilled water to remove any remaining salts and base.
-
Purification: The crude thienyl chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[4] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or under vacuum.
Thienyl Chalcones and the NF-κB Signaling Pathway
A significant aspect of the pharmacological activity of thienyl chalcones is their ability to modulate inflammatory pathways. One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Thienyl chalcones have been shown to inhibit this pathway, primarily by preventing the degradation of IκB.[5]
Caption: Inhibition of the NF-κB signaling pathway by thienyl chalcones.
References
Application Notes and Protocols: 4-(2-Thienyl)but-3-en-2-one as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(2-thienyl)but-3-en-2-one, a versatile α,β-unsaturated ketone (chalcone), in the construction of a diverse range of heterocyclic scaffolds. The presence of the reactive enone system, coupled with the thienyl moiety, makes this compound an attractive starting material for the synthesis of various pharmacologically relevant heterocycles, including pyrimidines, pyrazolines, and pyridines.[1] This document outlines key synthetic transformations, provides detailed experimental protocols, and presents quantitative data for the synthesis of representative heterocyclic compounds.
Key Applications in Heterocyclic Synthesis
This compound serves as a key precursor in numerous cyclization reactions, leveraging the electrophilic nature of the β-carbon and the carbonyl carbon. Its utility stems from its ability to react with a wide array of binucleophiles to form various heterocyclic rings. Common reaction pathways include Michael additions, condensation reactions, and multicomponent reactions.[1]
A general overview of the synthetic pathways is presented below:
Synthesis of Thienyl-Substituted Pyrimidines
The reaction of α,β-unsaturated ketones with N-C-N binucleophiles such as guanidine, urea, or thiourea is a classical and efficient method for the synthesis of pyrimidine derivatives. These reactions typically proceed via an initial Michael addition followed by intramolecular cyclization and dehydration.
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(2-thienyl)pyrimidine
This protocol is adapted from a general procedure for the synthesis of pyrimidine analogs from chalcones.[2]
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Potassium hydroxide (2.0 eq)
-
Ethanol
Procedure:
-
Dissolve this compound and guanidine hydrochloride in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-methyl-6-(2-thienyl)pyrimidine.
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-4-methyl-6-(2-thienyl)pyrimidine | Guanidine HCl, KOH | Ethanol | 10 | Not Reported |
| 2-Thioxo-4-methyl-6-(2-thienyl)-1,2,3,4-tetrahydropyrimidine | Thiourea, KOH | Ethanol | 22 | Not Reported |
| 2-Oxo-4-methyl-6-(2-thienyl)-1,2,3,4-tetrahydropyrimidine | Urea, KOH | Ethanol | Not Reported | Not Reported |
Table 1: Synthesis of Pyrimidine Derivatives from this compound (Yields based on general procedures and may vary).[2]
Synthesis of Thienyl-Substituted Pyrazolines
The reaction of chalcones with hydrazine derivatives is a well-established method for the synthesis of pyrazoline heterocycles. The reaction proceeds through a condensation reaction to form a hydrazone, followed by an intramolecular Michael addition.
General Reaction Scheme:
Experimental Protocol: Synthesis of 1-Phenyl-5-(thien-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole
This protocol is based on the synthesis of N-phenyl pyrazolines from thiophene-based chalcones.[3]
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Sodium hydroxide (20% w/v aqueous solution)
-
Ethanol
Procedure:
-
Dissolve this compound and phenylhydrazine in ethanol.
-
Add the 20% aqueous sodium hydroxide solution to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, the precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
| Chalcone Precursor | Product | Yield (%) | Melting Point (°C) |
| 3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 5-(4-Methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 60.37 | 132.5–134.1 |
| 3-(2-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 5-(2-Methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 80.84 | 140.1–141.2 |
| 3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 5-(3,4-Dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 74.85 | 139.2–140.4 |
Table 2: Synthesis of N-Phenyl Pyrazolines from Thiophene-Based Chalcones.[3]
Synthesis of Thienyl-Substituted Dihydropyridines (Hantzsch Synthesis)
The Hantzsch dihydropyridine synthesis is a multicomponent reaction involving an aldehyde, a β-ketoester (two equivalents), and a nitrogen source, typically ammonia or ammonium acetate. While the classical Hantzsch reaction uses an aldehyde, α,β-unsaturated ketones like this compound can also participate in Hantzsch-like reactions to afford 1,4-dihydropyridines.
General Reaction Scheme:
Experimental Protocol: Synthesis of a Thienyl-Substituted Dihydropyridine
This is a general procedure for the Hantzsch synthesis and may require optimization for this compound.[4][5]
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
Procedure:
-
A mixture of this compound, ethyl acetoacetate, and ammonium acetate in ethanol is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.
-
The solid is washed with cold ethanol and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
| Component 1 | Component 2 | Component 3 | Product | Yield (%) |
| This compound | Ethyl Acetoacetate | Ammonium Acetate | Diethyl 2,6-dimethyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate | Not Reported |
Table 3: Hantzsch-like Synthesis of a Dihydropyridine Derivative (Yield based on general procedures and may vary).
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing pyrimidine, pyrazoline, and dihydropyridine scaffolds, which are of significant interest to the pharmaceutical and agrochemical industries. The straightforward nature of these reactions, coupled with the potential for diverse substitution patterns, makes this compound a valuable tool for medicinal and synthetic chemists. Further exploration of its reactivity in other multicomponent reactions and with a broader range of binucleophiles is warranted to expand its synthetic applications.
References
- 1. Synthetic and biological studies of pyrazolines and related heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols: Michael Addition Reactions of 4-(2-thienyl)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Michael addition reactions using 4-(2-thienyl)but-3-en-2-one as a versatile Michael acceptor. This compound, a chalcone analogue, is a valuable building block in organic synthesis, particularly for the introduction of the thiophene moiety into various molecular scaffolds, a common feature in many pharmacologically active compounds. The protocols detailed below cover thia-, aza-, and carbon-Michael additions, offering a range of synthetic strategies for generating diverse molecular architectures.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry. This compound serves as an excellent Michael acceptor due to the electron-withdrawing nature of the carbonyl group, which polarizes the β-carbon, making it susceptible to nucleophilic attack. The resulting adducts are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Thia-Michael Addition
The addition of sulfur nucleophiles (thia-Michael addition) to this compound is a highly efficient method for the formation of C-S bonds. The resulting thioether derivatives are of significant interest in medicinal chemistry.
Quantitative Data for Thia-Michael Addition
The following table summarizes representative reaction conditions for the thia-Michael addition of a thiol to a thiophene-containing chalcone analogue, which can be adapted for this compound.
| Entry | Michael Acceptor | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Chlorothiophenol | Triethylamine | Ethanol | Reflux | 2 | High (expected) |
| 2 | This compound | Benzylthiol | Ferric Chloride (FeCl₃) | Dichloromethane | Room Temp. | 0.5 | >90 (typical) |
| 3 | This compound | Thiophenol | Amberlyst® A21 | Solvent-free | Room Temp. | 3 | High (typical) |
Note: Data for entries 2 and 3 are generalized from typical thia-Michael addition protocols and may require optimization for this compound.
Experimental Protocol: Thia-Michael Addition of 4-Chlorothiophenol
This protocol is adapted from a procedure for a closely related thiophene-containing chalcone analogue.
Materials:
-
This compound (1.0 eq)
-
4-Chlorothiophenol (1.1 eq)
-
Triethylamine (0.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Developing chamber and appropriate eluent (e.g., hexane:ethyl acetate)
-
UV lamp
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous ethanol.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add 4-chlorothiophenol (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (0.2 eq).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-(4-chlorophenylthio)-4-(2-thienyl)butan-2-one.
Caption: Workflow for the thia-Michael addition.
Aza-Michael Addition
The conjugate addition of nitrogen nucleophiles (aza-Michael addition) to this compound provides access to β-amino ketones, which are important precursors for the synthesis of various nitrogen-containing heterocycles and biologically active molecules.
Quantitative Data for Aza-Michael Addition
The following table presents generalized conditions for aza-Michael additions, which can be applied to this compound.
| Entry | Michael Acceptor | Nucleophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Neat | 100 | 4-6 | Moderate to High |
| 2 | This compound | Piperidine | Methanol | Room Temp. | 2-4 | High |
| 3 | This compound | Benzylamine | (S)-Proline (organocatalyst) / DMSO | Room Temp. | 24-48 | Good (Asymmetric) |
Experimental Protocol: Aza-Michael Addition of Aniline (Catalyst-Free)
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Sealed tube or round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a sealed tube or a round-bottom flask, combine this compound (1.0 eq) and aniline (1.2 eq).
-
Heat the mixture at 100 °C with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can often be purified by direct crystallization or by column chromatography on silica gel.
Caption: Generalized pathway for aza-Michael addition.
Carbon-Michael Addition
The addition of carbon nucleophiles, such as enolates derived from malonates or other active methylene compounds, is a powerful tool for carbon-carbon bond formation, leading to the synthesis of more complex molecular skeletons.
Quantitative Data for Carbon-Michael Addition
The following table provides representative conditions for carbon-Michael additions that can be adapted for this compound.
| Entry | Michael Acceptor | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Diethyl malonate | Sodium Ethoxide (NaOEt) | Ethanol | Room Temp. | 12-24 | High |
| 2 | This compound | Nitromethane | DBU | Acetonitrile | Room Temp. | 24 | Good |
| 3 | This compound | Acetone | NaOH | Water/Ethanol | 50 | 6-8 | Moderate |
Experimental Protocol: Carbon-Michael Addition of Diethyl Malonate
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (catalytic amount, e.g., 0.1 eq)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add anhydrous ethanol and a catalytic amount of sodium ethoxide.
-
Stir the mixture until the base is dissolved.
-
Add diethyl malonate (1.2 eq) dropwise to the solution.
-
After stirring for 10-15 minutes, add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Logical flow of a carbon-Michael addition.
Conclusion
This compound is a versatile and valuable substrate for Michael addition reactions, enabling the synthesis of a wide array of functionalized molecules. The protocols provided herein for thia-, aza-, and carbon-Michael additions serve as a practical guide for researchers in synthetic and medicinal chemistry. Optimization of the described conditions may be necessary to achieve the best results for specific substrate combinations and desired outcomes.
Protocol for Assessing the Anti-inflammatory Activity of Thienyl Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are known for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2] Thienyl chalcones, which incorporate a thiophene ring in their structure, have garnered significant interest for their potential as novel anti-inflammatory agents.[3] This document provides a detailed protocol for assessing the anti-inflammatory activity of thienyl chalcones, encompassing both in vitro and in vivo methodologies. The protocols outlined below will enable researchers to screen and characterize the efficacy and mechanism of action of these compounds.
The anti-inflammatory effects of chalcones are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[4][5] These compounds have been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in the inflammatory response.[6][7] By targeting these pathways, chalcones can reduce the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and decrease the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8][9]
In Vitro Assessment of Anti-inflammatory Activity
A widely used and effective in vitro model for screening anti-inflammatory compounds is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[10][11] LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, making them an excellent tool for studying the efficacy of potential anti-inflammatory agents.[12][13]
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol details the steps to assess the ability of thienyl chalcones to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Thienyl chalcone derivatives
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent (for NO detection)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of thienyl chalcones (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After incubation, add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. This ensures that the tested concentrations of the chalcones are not cytotoxic.
-
-
LPS Stimulation and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of thienyl chalcones for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control (cells + LPS + DMSO).
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
-
-
Cytokine Production Assay (ELISA):
-
Use the collected cell culture supernatants to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Western Blot Analysis for iNOS and COX-2 Expression:
-
After treatment, lyse the cells and collect the protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system. Densitometric analysis can be used to quantify the protein expression levels.[14]
-
Data Presentation: In Vitro Results
The quantitative data from the in vitro assays should be summarized in tables for clear comparison.
Table 1: Effect of Thienyl Chalcones on NO Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Production (% of LPS control) | IC50 (µM) |
| Thienyl Chalcone 1 | 1 | 85.2 ± 4.1 | 12.5 |
| 5 | 62.7 ± 3.5 | ||
| 10 | 41.3 ± 2.8 | ||
| 25 | 20.1 ± 1.9 | ||
| Thienyl Chalcone 2 | 1 | 90.5 ± 5.2 | 18.2 |
| 5 | 75.1 ± 4.3 | ||
| 10 | 55.8 ± 3.9 | ||
| 25 | 35.6 ± 2.5 | ||
| Positive Control (e.g., L-NAME) | 10 | 15.4 ± 1.2 | N/A |
Table 2: Effect of Thienyl Chalcones on Pro-inflammatory Cytokine Production
| Compound | Concentration (µM) | TNF-α (% of LPS control) | IL-6 (% of LPS control) | IL-1β (% of LPS control) |
| Thienyl Chalcone 1 | 10 | 45.8 ± 3.7 | 50.2 ± 4.0 | 55.1 ± 4.3 |
| Thienyl Chalcone 2 | 10 | 60.1 ± 4.9 | 65.7 ± 5.1 | 70.3 ± 5.5 |
In Vivo Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats or mice is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.[15][16] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Thienyl chalcone derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Carrageenan control (receives vehicle)
-
Group III: Positive control (Indomethacin)
-
Group IV, V, etc.: Thienyl chalcone derivatives at different doses (e.g., 25, 50, 100 mg/kg).
-
-
Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before carrageenan injection.[17][18]
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Calculation of Edema Inhibition:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Data Presentation: In Vivo Results
Table 3: Effect of Thienyl Chalcones on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Carrageenan Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
| Thienyl Chalcone 1 | 25 | 0.65 ± 0.04 | 23.5 |
| 50 | 0.51 ± 0.03 | 40.0 | |
| 100 | 0.42 ± 0.02 | 50.6 | |
| Thienyl Chalcone 2 | 25 | 0.72 ± 0.05 | 15.3 |
| 50 | 0.61 ± 0.04 | 28.2 | |
| 100 | 0.53 ± 0.03 | 37.6 |
Visualization of Signaling Pathways and Workflows
Signaling Pathway of LPS-Induced Inflammation
The following diagram illustrates the signaling cascade initiated by LPS, leading to the production of inflammatory mediators. Thienyl chalcones are hypothesized to inhibit key components of this pathway.
Caption: LPS-induced pro-inflammatory signaling cascade.
Experimental Workflow for In Vitro Assessment
This diagram outlines the sequential steps for the in vitro evaluation of thienyl chalcones.
Caption: Workflow for in vitro anti-inflammatory screening.
Experimental Workflow for In Vivo Assessment
This diagram illustrates the workflow for the carrageenan-induced paw edema model.
Caption: Workflow for in vivo anti-inflammatory assessment.
By following these detailed protocols and utilizing the provided data presentation formats and visualizations, researchers can effectively and systematically evaluate the anti-inflammatory potential of novel thienyl chalcone derivatives. This comprehensive approach will facilitate the identification of promising lead compounds for further drug development.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Anticancer Assay Protocols for 4-(2-thienyl)but-3-en-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(2-thienyl)but-3-en-2-one is a chalcone derivative containing a thiophene moiety. Chalcones are a class of compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2] Thiophene-based chalcones, in particular, have been synthesized and evaluated as apoptosis-inducing agents and inhibitors of cancer cell proliferation.[3][4] This document provides a comprehensive set of protocols for the in vitro evaluation of the anticancer properties of this compound, covering initial cytotoxicity screening, and subsequent mechanistic studies including apoptosis and cell cycle analysis.
Cytotoxicity Screening
The initial evaluation of an anticancer compound involves determining its cytotoxicity against various cancer cell lines. The Sulforhodamine B (SRB) and MTT assays are robust, colorimetric methods widely used for this purpose.
Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[5] It relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[6] The amount of bound dye is proportional to the total protein mass, which correlates with the number of living cells.[7]
Experimental Protocol: SRB Assay
-
Cell Seeding: Plate cells in a 96-well microplate at an optimal density (e.g., 5,000-15,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound dye.[6][7] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[7]
-
Post-Staining Wash: Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[5]
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
MTT Assay
The MTT assay measures cell viability based on the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9] The amount of formazan is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the SRB assay protocol.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.[10]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the IC₅₀ value as described for the SRB assay.
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Following the determination of cytotoxicity, further assays are required to elucidate the mechanism of cell death. Flow cytometry is a powerful tool for analyzing apoptosis and cell cycle distribution.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[12]
Experimental Protocol: Annexin V/PI Assay
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours.[11]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant.[11]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] Many anticancer agents exert their effects by inducing cell cycle arrest at a specific checkpoint. PI stains DNA stoichiometrically, so the fluorescence intensity is directly proportional to the DNA content.[14]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed and treat cells with the IC₅₀ concentration of this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) and fix by adding dropwise to 9 mL of ice-cold 70% ethanol while gently vortexing.[15] Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 500 µL of a PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to prevent staining of double-stranded RNA.[13]
-
Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.[15]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram showing the distribution of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. Apoptotic cells may appear as a sub-G1 peak.[13]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear comparison.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines (Example Data). Data presented here is hypothetical and serves as a template for experimental results. Thiophene-containing chalcones have shown activity in these ranges against similar cell lines.[1]
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | 7.87 ± 2.54 |
| HCT116 | Colon Cancer | 18.10 ± 2.51 |
| A549 | Lung Cancer | 41.99 ± 7.64 |
| PC-3 | Prostate Cancer | Data Not Available |
Visualization of Workflows and Pathways
Experimental Workflow
The logical progression from initial screening to mechanistic studies can be visualized as follows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes: Synthesis of Pyrimidine Derivatives from 4-(2-thienyl)but-3-en-2-one
Introduction
Pyrimidine and its fused heterocyclic analogues are a critical class of compounds in medicinal chemistry, forming the core structure of nucleic acids (DNA and RNA) and numerous therapeutic agents.[1] These nitrogen-containing heterocycles exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] Chalcones, or α,β-unsaturated ketones, serve as versatile and highly efficient precursors for the synthesis of various heterocyclic systems, including pyrimidines.[5] The compound 4-(2-thienyl)but-3-en-2-one is a thiophene-bearing chalcone that can be effectively utilized as a starting material for the creation of novel thiophene-substituted pyrimidine derivatives through cyclocondensation reactions.
This document provides detailed protocols for the synthesis of three distinct classes of pyrimidine derivatives from this compound:
-
Pyrimidin-2(1H)-ones using urea.
-
Pyrimidine-2(1H)-thiones using thiourea.
-
2-Aminopyrimidines using guanidine.
These methods offer robust pathways for researchers, scientists, and drug development professionals to generate a library of potentially bioactive molecules for further investigation.
General Synthesis Pathway
The core of the synthesis involves a cyclocondensation reaction between the α,β-unsaturated ketone system of this compound and a binucleophilic nitrogen-containing reagent (urea, thiourea, or guanidine).[1] The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent.[4][6] This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the final pyrimidine ring.
References
Application of 4-(2-thienyl)but-3-en-2-one in Conductive Polymer Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(2-thienyl)but-3-en-2-one in the development of conductive polymers. This thiophene-containing chalcone serves as a versatile monomer for the synthesis of novel polymers with potential applications in organic electronics, sensors, and biomedical devices.
I. Application Notes
This compound is a promising monomer for the development of conductive polymers due to its unique molecular structure, which combines the electron-rich thiophene ring with a conjugated enone system. This combination allows for polymerization through multiple pathways, including mechanisms targeting the thiophene ring and the vinyl group, to produce polymers with interesting electronic and physical properties.
The resulting polymers, poly(this compound), are expected to exhibit semiconducting or conducting behavior upon doping. The presence of the polar carbonyl group in the polymer backbone can influence its solubility, processability, and interaction with other materials, making it a candidate for applications in various fields.[1][2] Potential applications for these conductive polymers include:
-
Organic Electronics: As active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The tunability of the polymer's electronic properties through chemical modification of the monomer makes it an attractive candidate for these applications.[3]
-
Sensors: The polymer's conductivity can be modulated by the presence of analytes, making it suitable for chemical and biological sensors.[2]
-
Biomedical Applications: Conductive polymers are being explored for tissue engineering, drug delivery, and biosensors due to their biocompatibility and ability to interface with biological systems.[2][4]
-
Anti-corrosion Coatings: The ability to form a conductive and protective layer on metal surfaces makes these polymers potential candidates for corrosion inhibition.
The synthesis of the this compound monomer is typically achieved through a Claisen-Schmidt condensation reaction. This well-established method offers a straightforward route to producing the monomer in good yields.
II. Data Presentation
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value |
| Molecular Formula | C₈H₈OS |
| Molecular Weight | 152.21 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 55-58 °C |
| Boiling Point | 145-147 °C at 10 mmHg |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform) |
| ¹H NMR (CDCl₃, ppm) | δ 7.63 (d, 1H), 7.42 (d, 1H), 7.29 (d, 1H), 7.11 (t, 1H), 6.74 (d, 1H), 2.41 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 197.8, 141.5, 138.2, 131.5, 128.6, 128.3, 125.4, 27.5 |
| IR (KBr, cm⁻¹) | 3095 (C-H, aromatic), 1660 (C=O, conjugated), 1595 (C=C), 1415, 1280, 850, 720 (thiophene ring) |
Table 2: Representative Electrical Properties of a Chalcone-Based Conductive Polymer
| Polymer System | Method of Synthesis | Conductivity (S cm⁻¹) | Reference |
| Bischalcone-based Copolyester (PTMI) | Solution Polycondensation | 3.50 x 10⁻⁴ | [1][5] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound Monomer via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of 2-thiophenecarboxaldehyde with acetone.
Materials:
-
2-Thiophenecarboxaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in ethanol.
-
Add an excess of acetone (e.g., 10 equivalents) to the solution.
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the reaction mixture in an ice bath and slowly add the NaOH solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Protocol 2: Proposed Chemical Polymerization of this compound (Adapted Method)
Materials:
-
This compound monomer
-
Anhydrous ferric chloride (FeCl₃) as an oxidant
-
Anhydrous chloroform (or other suitable solvent)
-
Methanol
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous chloroform in a Schlenk flask.
-
In a separate Schlenk flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform.
-
Slowly add the ferric chloride solution to the monomer solution at room temperature with vigorous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature. The formation of a dark-colored precipitate indicates polymerization.
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual oxidant.
-
Further purify the polymer by Soxhlet extraction with methanol, followed by extraction with a solvent in which the polymer is soluble (e.g., chloroform or THF) to fractionate the polymer.
-
Dry the purified polymer under vacuum to a constant weight.
Protocol 3: Proposed Electrochemical Polymerization of this compound (Adapted Method)
Materials:
-
This compound monomer
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Acetonitrile (anhydrous) or dichloromethane (anhydrous)
-
Three-electrode electrochemical cell (working electrode, e.g., platinum, glassy carbon, or ITO-coated glass; counter electrode, e.g., platinum wire; reference electrode, e.g., Ag/AgCl)
-
Potentiostat/galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in the anhydrous solvent.
-
Add the this compound monomer to the electrolyte solution to a concentration of, for example, 10-50 mM.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Assemble the three-electrode cell with the deoxygenated monomer solution.
-
Perform electropolymerization using cyclic voltammetry. Scan the potential within a range where the monomer is oxidized (e.g., from 0 V to +1.8 V vs. Ag/AgCl). The exact potential range may require optimization.
-
Repeat the potential cycling for a desired number of cycles. The growth of the polymer film on the working electrode will be indicated by an increase in the peak currents with each cycle.
-
Alternatively, use potentiostatic or galvanostatic methods to deposit the polymer film.
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer and electrolyte.
-
Dry the polymer film under a stream of inert gas.
-
The resulting polymer film can then be characterized electrochemically in a monomer-free electrolyte solution.
IV. Visualizations
Caption: Synthesis of this compound Monomer.
Caption: Proposed Polymerization Pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. frontiersin.org [frontiersin.org]
- 4. From batteries to biosensors: Conductive polymers make the jump to commercial applications | CAS [cas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Characterization of 4-(2-thienyl)but-3-en-2-one
Abstract
These application notes provide a comprehensive guide to the characterization of 4-(2-thienyl)but-3-en-2-one, a thiophene-containing chalcone derivative, using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed protocols for sample preparation and spectral acquisition are presented, along with tabulated spectral data and interpretive analysis. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development to facilitate the unambiguous identification and structural elucidation of this compound.
Introduction
This compound is a versatile organic compound that serves as a valuable building block in various synthetic applications, including the development of pharmaceuticals, agrochemicals, and conductive polymers.[1] Its structure, featuring a thiophene ring conjugated with an α,β-unsaturated ketone, imparts unique chemical reactivity and potential biological activity. Accurate structural confirmation and purity assessment are paramount for its use in research and development. NMR and FTIR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a compound. This document outlines the standardized procedures for the NMR and FTIR characterization of this compound.
Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound, based on data for structurally related thiophene-containing chalcones.[2]
¹H NMR Data
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.95 | d | 15.5 | 1H | H-β (trans) |
| ~7.41 | d | 5.0 | 1H | Thiophene H-5 |
| ~7.30 | d | 3.8 | 1H | Thiophene H-3 |
| ~7.08 | dd | 5.0, 3.8 | 1H | Thiophene H-4 |
| ~7.00 | d | 15.5 | 1H | H-α (trans) |
| ~2.43 | s | - | 3H | -CH₃ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The trans configuration of the alkene protons is confirmed by the large coupling constant (J ≈ 15.5 Hz).[3][4]
¹³C NMR Data
Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~189.6 | C=O |
| ~143.9 | Thiophene C-2 |
| ~137.1 | C-β |
| ~132.2 | Thiophene C-5 |
| ~128.9 | Thiophene C-3 |
| ~128.6 | Thiophene C-4 |
| ~120.9 | C-α |
| ~21.9 | -CH₃ |
Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.[5]
FTIR Data
Table 3: Key FTIR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch (aromatic and vinylic) |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1648 | Strong | C=O stretch (conjugated ketone) |
| ~1625-1585 | Medium-Weak | C=C stretch (aromatic and vinylic) |
| ~1450, ~1375 | Medium | -CH₃ bend |
| ~1300-1000 | Strong | C-O stretch |
| ~810 | Strong | C-H bend (out-of-plane, thiophene) |
Note: The spectrum is typically recorded as a thin film on a KBr plate or using an ATR accessory.
Experimental Protocols
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
3.1.2. ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically sufficient.
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals.
3.1.3. ¹³C NMR Acquisition
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
A spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are generally appropriate. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.
FTIR Spectroscopy
3.2.1. Sample Preparation (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
3.2.2. Spectral Acquisition
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹ are sufficient.
-
Process the spectrum to display in absorbance or transmittance mode as required.
-
Clean the ATR crystal thoroughly after the measurement.
Visualizations
Caption: Experimental workflow for the spectroscopic characterization.
Caption: Correlation of structure with key NMR and FTIR data.
References
Application Note and Protocol: HPLC Purification of Synthetic Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds that serve as precursors in the biosynthesis of flavonoids and are of significant interest in drug discovery due to their diverse biological activities.[1] The Claisen-Schmidt condensation is a frequently employed method for synthesizing chalcones, which typically results in a crude product mixture requiring efficient purification.[1][2] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful and widely adopted technique for the analysis and purification of these synthetic chalcones.[1][3]
This document provides detailed protocols for the purification of synthetic chalcones using HPLC, aimed at researchers, scientists, and professionals in the field of drug development.
Principle of Separation
The purification of synthetic chalcones by HPLC is most commonly achieved through reverse-phase chromatography.[1] In this technique, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase, which is usually a mixture of methanol-water or acetonitrile-water.[1][3] Chalcones, being relatively nonpolar, are retained on the column to a greater extent than the more polar starting materials and byproducts from the synthesis, such as substituted aldehydes and ketones.[1] This differential retention allows for their effective separation. Detection is typically carried out using a UV-Vis detector, as chalcones exhibit strong absorbance in the UV region, generally between 280 nm and 390 nm.[1][3]
Experimental Protocols
General Synthesis of Chalcones via Claisen-Schmidt Condensation
A general method for the synthesis of chalcones is the Claisen-Schmidt condensation, which can be performed using either a solvent-based or solvent-free approach.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution[1]
-
Hydrochloric acid (HCl)
-
Mortar and pestle (for solvent-free method)[1]
Procedure (Solvent-Based):
-
Dissolve one equivalent of the substituted acetophenone and one equivalent of the substituted benzaldehyde in ethanol in a flask.[1]
-
Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring.[1]
-
Continue to stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, neutralize the mixture with HCl to precipitate the crude chalcone.[1]
-
Collect the solid product by filtration and wash it with water.[1]
-
The crude product can be further purified by recrystallization or column chromatography prior to HPLC analysis.[1][4]
Procedure (Solvent-Free):
-
Combine the acetophenone derivative, benzaldehyde derivative, and solid NaOH in a mortar.[1]
-
Grind the mixture with a pestle for several minutes.[1]
-
Add water to the resulting paste and continue grinding.[1]
-
Collect the crude product by suction filtration and wash it thoroughly with water.[1]
HPLC Purification Protocol
This protocol provides a general method for the analytical and semi-preparative purification of synthetic chalcones.
Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
HPLC-grade methanol, acetonitrile, and water.[1]
-
Reference standards of the starting materials and the synthesized chalcone.[1]
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of the chalcone standard and starting materials in the mobile phase (e.g., 1 mg/mL). From these, create a series of dilutions for calibration.[1]
-
Crude Product: Dissolve the crude synthetic product in the mobile phase or a solvent compatible with the mobile phase to a suitable concentration (e.g., 1 mg/mL).[1][5] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[5] Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[1][5]
Chromatographic Conditions: The following table summarizes typical starting conditions for the HPLC purification of chalcones. These conditions may require optimization depending on the specific chalcone and the complexity of the crude mixture.
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic: Methanol:Water (e.g., 80:20, v/v) or Acetonitrile:Water (e.g., 60:40, v/v).[1] Gradient elution can also be employed for complex mixtures.[3][6][7] |
| Flow Rate | 0.8 - 1.2 mL/min[1] |
| Column Temperature | 30-40 °C[1] |
| Detection Wavelength | 280 - 370 nm (select the λmax of the target chalcone)[1][3] |
| Injection Volume | 10 - 20 µL[1] |
Data Analysis: The purity of the chalcone is determined by calculating the percentage of the total peak area that corresponds to the main product peak.[1] For quantitative analysis, a calibration curve is constructed from the standard solutions to determine the concentration of the chalcone in the sample.[1]
Data Presentation
The following table presents typical validation parameters for an HPLC method for chalcone analysis, providing a benchmark for method performance.
| Parameter | Typical Values |
| Linearity (r²) | ≥ 0.999[1] |
| Limit of Detection (LOD) | 0.2 - 0.4 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.6 - 1.2 µg/mL[1] |
| Precision (%RSD) | Intraday & Interday RSD ≤ 2%[1] |
| Accuracy (% Recovery) | 98 - 102%[1] |
Visualizations
Chalcone Synthesis and Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for 4-(2-thienyl)but-3-en-2-one in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(2-thienyl)but-3-en-2-one as a versatile building block in the synthesis of novel agrochemical agents. The focus is on the development of thienyl-substituted pyrazoline and pyrimidine derivatives, which have shown significant potential as fungicides and insecticides.
Application Notes
This compound, a chalcone derivative, serves as a key precursor in the synthesis of various heterocyclic compounds. Its α,β-unsaturated ketone moiety makes it highly reactive and suitable for cyclization reactions to form stable five and six-membered rings, which are common scaffolds in active agrochemical ingredients. The presence of the thiophene ring is also significant, as this motif is found in numerous biologically active molecules and can enhance the efficacy of the resulting compounds.
The primary applications in agrochemical research for derivatives of this compound are in the development of:
-
Fungicides: Thienyl-substituted pyrimidine derivatives have demonstrated notable antifungal activity against a range of plant pathogens.
-
Insecticides: Thienyl-substituted pyrazoline derivatives have been investigated for their insecticidal properties against various agricultural pests.
The following sections provide detailed protocols for the synthesis of these derivatives and for their biological evaluation.
Data Presentation
The following tables present illustrative quantitative data on the biological activity of thienyl-substituted pyrazoline and pyrimidine derivatives synthesized from this compound. This data is representative of typical results obtained in agrochemical screening and is intended for comparative purposes.
Table 1: In Vitro Antifungal Activity of Thienyl-Substituted Pyrimidine Derivatives
| Compound ID | Substituent (R) | Botrytis cinerea EC₅₀ (µg/mL) | Fusarium oxysporum EC₅₀ (µg/mL) | Puccinia triticina EC₅₀ (µg/mL) |
| TP-1 | H | 15.2 | 25.8 | 30.1 |
| TP-2 | 4-Cl | 8.5 | 12.3 | 18.7 |
| TP-3 | 4-OCH₃ | 12.1 | 18.9 | 22.4 |
| TP-4 | 2,4-diCl | 5.3 | 9.1 | 11.5 |
| Carbendazim | (Commercial Fungicide) | 2.1 | 3.5 | 5.2 |
Table 2: Insecticidal Activity of Thienyl-Substituted Pyrazoline Derivatives against Aphis gossypii (Cotton Aphid)
| Compound ID | Substituent (R') | Mortality (%) at 100 µg/mL (48h) | LC₅₀ (µg/mL) (48h) |
| TPZ-1 | H | 75 | 62.5 |
| TPZ-2 | 4-CH₃ | 82 | 51.8 |
| TPZ-3 | 4-NO₂ | 95 | 35.2 |
| TPZ-4 | 2-Cl | 88 | 45.7 |
| Imidacloprid | (Commercial Insecticide) | 100 | 10.3 |
Experimental Protocols
Synthesis of Thienyl-Substituted Pyrimidine Derivatives (Antifungal Agents)
This protocol describes the synthesis of 4-(substituted phenyl)-6-(thiophen-2-yl)pyrimidin-2-amine derivatives from this compound.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of Chalcone Intermediate: In a round-bottom flask, dissolve this compound (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of aqueous sodium hydroxide (40%) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
-
Synthesis of Pyrimidine: To a solution of the synthesized chalcone (5 mmol) in ethanol (30 mL), add guanidine hydrochloride (5 mmol) and sodium hydroxide (5 mmol).
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure thienyl-substituted pyrimidine derivative.
Synthesis of Thienyl-Substituted Pyrazoline Derivatives (Insecticidal Agents)
This protocol details the synthesis of 3-(thiophen-2-yl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole derivatives.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of Chalcone Intermediate: Follow steps 1-5 from the pyrimidine synthesis protocol to obtain the required chalcone.
-
Synthesis of Pyrazoline: In a round-bottom flask, dissolve the chalcone (5 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (10 mmol) and a few drops of glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the pure thienyl-substituted pyrazoline derivative.
In Vitro Antifungal Bioassay
This protocol outlines the procedure for evaluating the antifungal activity of the synthesized pyrimidine derivatives.
Materials:
-
Synthesized pyrimidine compounds
-
Fungal strains (Botrytis cinerea, Fusarium oxysporum, Puccinia triticina)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (10 mg/mL).
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Pour the amended PDA into sterile petri dishes. A control plate should be prepared with DMSO only.
-
Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus.
-
Incubate the plates at 25 ± 2°C for 3-5 days.
-
Measure the radial growth of the fungal colony in both treated and control plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.
Insecticidal Bioassay (Aphid Contact Toxicity)
This protocol describes the method for assessing the insecticidal activity of the synthesized pyrazoline derivatives against aphids.
Materials:
-
Synthesized pyrazoline compounds
-
Cotton aphids (Aphis gossypii)
-
Acetone
-
Triton X-100 (surfactant)
-
Leaf discs (e.g., cotton or cabbage)
-
Petri dishes with moist filter paper
-
Micro-sprayer
Procedure:
-
Prepare stock solutions of the test compounds in acetone. Prepare serial dilutions to obtain the desired test concentrations (e.g., 200, 100, 50, 25, 12.5 µg/mL). Add a drop of Triton X-100 as a surfactant.
-
Place leaf discs in petri dishes.
-
Transfer a known number of adult aphids (e.g., 20) onto each leaf disc.
-
Spray the aphids with the test solutions using a micro-sprayer. A control group should be sprayed with the acetone-water-surfactant mixture only.
-
Keep the petri dishes at 25 ± 2°C and 60-70% relative humidity.
-
Record the number of dead aphids after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality, correcting for any control mortality using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100
-
Determine the LC₅₀ value (the concentration that causes 50% mortality) by probit analysis.
Visualizations
Caption: Synthetic pathway for thienyl-substituted pyrimidines.
Caption: Synthetic pathway for thienyl-substituted pyrazolines.
Caption: Workflow for in vitro antifungal bioassay.
Developing Novel Anti-Cancer Agents from Thienyl Chalcone Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of thienyl chalcone derivatives as potential anti-cancer agents. Thienyl chalcones, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system flanked by a thiophene ring and another aromatic ring, have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2][3][4][5] This guide outlines the synthesis, in vitro evaluation, and mechanistic studies of these promising compounds.
Synthesis of Thienyl Chalcone Derivatives
The most common and efficient method for synthesizing thienyl chalcone derivatives is the Claisen-Schmidt condensation reaction.[1][4][5] This reaction involves the base-catalyzed condensation of a substituted acetophenone (containing the thienyl moiety) with an aromatic aldehyde.
General Synthesis Protocol
A mixture of an appropriate thienyl-substituted acetophenone and a substituted aromatic aldehyde is dissolved in ethanol. To this solution, an aqueous or ethanolic solution of a base, such as potassium hydroxide or sodium hydroxide, is added dropwise with constant stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid to precipitate the crude chalcone. The solid product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
In Vitro Anti-Cancer Activity Evaluation
The preliminary assessment of the anti-cancer potential of synthesized thienyl chalcones involves evaluating their cytotoxic effects on various cancer cell lines.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549, HCT116) in a 96-well plate at a density of 1 x 10^4 to 4 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the thienyl chalcone derivatives in the appropriate cell culture medium. Add these dilutions to the wells, ensuring the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.5%). Include a vehicle control (medium with solvent) and a positive control (a known anti-cancer drug like doxorubicin or cisplatin).[8]
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.[3][7]
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Cytotoxicity Data
The following table summarizes the IC50 values of representative thienyl chalcone derivatives against various cancer cell lines as reported in the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Bis(thienyl) chalcone | MCF-7 (Breast) | 7.4 | [2][5] |
| Compound 5 | MCF-7 (Breast) | 7.79 ± 0.81 | [4] |
| Compound 8 | MCF-7 (Breast) | 7.24 ± 2.10 | [4] |
| Compound 5 | MDA-MB-231 (Breast) | 5.27 ± 0.98 | [4] |
| Compound 8 | MDA-MB-231 (Breast) | 21.58 ± 1.50 | [4] |
| Compound 5a | MCF-7 (Breast) | 7.87 ± 2.54 | [3] |
| Compound 5b | MCF-7 (Breast) | 4.05 ± 0.96 | [3] |
| Compound 5a | HCT116 (Colon) | 18.10 ± 2.51 | [3] |
| Compound 9a | HCT116 (Colon) | 17.14 ± 0.66 | [3] |
| Compound 5a | A549 (Lung) | 41.99 ± 7.64 | [3] |
| Compound 9b | A549 (Lung) | 92.42 ± 30.91 | [3] |
Mechanistic Studies
To understand how thienyl chalcones exert their anti-cancer effects, further investigations into their mechanism of action are crucial. Key areas of study include apoptosis induction and cell cycle arrest.
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents eliminate tumor cells.[9][10]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the thienyl chalcone derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Investigate the expression levels of key proteins involved in the apoptotic cascade, such as Bax, Bcl-2, caspases, and p53.[3][10][11]
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Cell Cycle Analysis
Thienyl chalcones have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[3][10][12]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the thienyl chalcone derivative as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest.[3][13]
Signaling Pathways and Experimental Workflows
Visualizing Experimental Processes
The following diagrams illustrate the general workflow for evaluating thienyl chalcones and the key signaling pathways they modulate.
Caption: General workflow for the development and evaluation of thienyl chalcone anti-cancer agents.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anjs.edu.iq [anjs.edu.iq]
- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-(2-thienyl)but-3-en-2-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(2-thienyl)but-3-en-2-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the Claisen-Schmidt condensation for the synthesis of this compound.
Q1: My reaction is not proceeding to completion, and I observe a significant amount of starting material (2-thiophenecarboxaldehyde and acetone) remaining. What are the possible causes and solutions?
Possible Causes:
-
Insufficient Catalyst Activity or Loading: The base catalyst (e.g., NaOH, KOH) may not be active enough or used in a sufficient quantity to efficiently deprotonate the acetone and drive the reaction forward.
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Poor Mixing: In heterogeneous reactions (e.g., solid catalyst in a liquid phase), inefficient stirring can limit the interaction between reactants and the catalyst.
Solutions:
-
Catalyst Screening and Optimization: Test different base catalysts (e.g., NaOH, KOH, LiOH) and vary the catalyst loading (typically 10-50 mol%) to find the optimal conditions.
-
Temperature Adjustment: Gently heat the reaction mixture (e.g., to 40-60°C) to increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of side products at higher temperatures.
-
Improve Agitation: Ensure vigorous stirring, especially in solvent-free or biphasic systems, to maximize contact between reactants.
Q2: I am observing a low yield of the desired product and the formation of a dark, tar-like substance in my reaction flask. How can I prevent this?
Possible Causes:
-
Side Reactions: 2-thiophenecarboxaldehyde can be prone to side reactions, such as Cannizzaro-type reactions or polymerization, under strongly basic conditions or at elevated temperatures. Acetone can also undergo self-condensation.
-
Prolonged Reaction Time: Leaving the reaction for an extended period, especially at higher temperatures, can lead to product degradation and polymerization.
Solutions:
-
Control Reaction Conditions: Use the minimum effective concentration of the base catalyst and avoid excessive heating. Consider adding the base catalyst portion-wise to control the reaction's exothermicity.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. Quench the reaction as soon as the starting materials are consumed to prevent byproduct formation.
-
Use a Milder Catalyst: If strong bases are causing significant side reactions, consider using a milder catalyst, such as a solid-supported base or an amine catalyst.
Q3: I am having difficulty purifying the product. What are the recommended purification methods?
Possible Causes:
-
Co-precipitation of Impurities: Side products may co-precipitate with the desired product upon workup.
-
Oiling Out: The product may separate as an oil instead of a crystalline solid during recrystallization.
Solutions:
-
Recrystallization: This is the most common method for purifying solid chalcones.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold. Ethanol, methanol, or mixtures of ethanol and water are often effective.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to form crystals. Wash the collected crystals with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly employed. The polarity can be gradually increased to elute the desired compound. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis is typically achieved through a Claisen-Schmidt condensation. This is a base-catalyzed reaction where an enolate ion is formed from acetone, which then acts as a nucleophile and attacks the carbonyl carbon of 2-thiophenecarboxaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the α,β-unsaturated ketone, this compound.
Q2: Which catalyst is most effective for this synthesis?
Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used and effective catalysts for this reaction due to their low cost and high reactivity. Solvent-free methods using solid NaOH have been reported to give high yields.
Q3: What are the advantages of using a solvent-free approach?
Solvent-free synthesis offers several advantages, including:
-
Green Chemistry: It reduces or eliminates the use of hazardous organic solvents.
-
Improved Efficiency: Reactions are often faster and can lead to higher yields.
-
Simpler Workup: Product isolation is often simplified, sometimes involving only washing and recrystallization.
Q4: Can I use a different ketone instead of acetone?
Yes, other ketones with α-hydrogens can be used, which will result in different chalcone derivatives. However, if the ketone is unsymmetrical, a mixture of products may be formed.
Data Presentation
Table 1: Effect of Catalyst on the Yield of this compound
| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | 25 | 4 | 85 |
| 2 | KOH | Ethanol | 25 | 4 | 82 |
| 3 | LiOH | Ethanol | 25 | 6 | 75 |
| 4 | NaOH (solid) | None | 25 (grinding) | 0.5 | 92 |
Note: The data in this table is representative and compiled from various sources on Claisen-Schmidt condensations of heteroaromatic aldehydes.
Table 2: Influence of Solvent on the Synthesis of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | 25 | 4 | 85 |
| 2 | NaOH | Methanol | 25 | 4 | 83 |
| 3 | NaOH | Water | 50 | 6 | 70 |
| 4 | NaOH | None | 25 (grinding) | 0.5 | 92 |
Note: The data in this table is representative and compiled from various sources on Claisen-Schmidt condensations.
Experimental Protocols
Protocol 1: Synthesis of this compound in Ethanol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde (1 equivalent) and acetone (1.5 equivalents) in ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Protocol 2: Solvent-Free Synthesis of this compound
-
Reactant Preparation: In a mortar, combine 2-thiophenecarboxaldehyde (1 equivalent), acetone (1.2 equivalents), and powdered sodium hydroxide (0.2 equivalents).
-
Reaction: Grind the mixture with a pestle at room temperature for 15-30 minutes. The mixture will typically become a paste and then solidify.
-
Workup: Add cold water to the mortar and grind further to break up the solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the sodium hydroxide.
-
Purification: Dry the product. If further purification is needed, recrystallize from ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Optimizing Claisen-Schmidt Condensation for Thienyl Chalcone Synthesis
Welcome to the technical support center for the synthesis of thienyl chalcones via the Claisen-Schmidt condensation. This guide is designed for researchers, chemists, and drug development professionals to enhance reaction yields, troubleshoot common experimental issues, and streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and why is it used for thienyl chalcone synthesis?
The Claisen-Schmidt condensation is a crossed-aldol condensation reaction between an aromatic ketone (e.g., a substituted acetylthiophene) and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde).[1][2] This reaction is widely used because it is a straightforward and versatile method for forming the α,β-unsaturated ketone core structure of chalcones.[2][3] Thienyl chalcones, which contain a thiophene ring, are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
Q2: What is the general mechanism for the base-catalyzed Claisen-Schmidt condensation?
The reaction proceeds in three main steps:
-
Enolate Formation: A base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), removes an acidic α-hydrogen from the acetylthiophene to create a resonance-stabilized enolate.[6]
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[6]
-
Dehydration: The resulting aldol adduct readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated thienyl chalcone.[6]
Q3: What are the advantages of using microwave-assisted synthesis for thienyl chalcones?
Microwave-assisted synthesis offers several key advantages over conventional heating methods.[7] It dramatically reduces reaction times from hours to minutes, often leads to higher product yields, and can result in cleaner reactions with fewer side products.[7][8] This method is also considered a "green chemistry" approach as it can sometimes be performed with little to no solvent.[7][9] For instance, the synthesis of thienyl chalcones from 3-acetyl-2,5-dimethylthiophene has been achieved in 30-50 seconds with yields of 80-90% using microwave irradiation.
Q4: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free, or "solid-state," Claisen-Schmidt condensation is an effective and environmentally friendly alternative.[10] This method typically involves grinding the reactants (acetylthiophene and aldehyde) with a solid base catalyst, such as powdered NaOH or KOH, in a mortar and pestle.[6][11] This approach often leads to shorter reaction times, simpler workup procedures, and high-purity products.[6][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of thienyl chalcones.
Issue 1: Low or No Yield of Thienyl Chalcone
Question: My reaction is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products.[13]
| Potential Cause | Recommended Solution |
| Inappropriate Catalyst or Base Concentration | The choice and concentration of the base are critical. For standard reactions, aqueous KOH or NaOH in ethanol is effective.[14] If yields are low, consider screening different bases (e.g., KOH, NaOH, Ba(OH)₂) or catalysts.[15] Avoid excessively high base concentrations, which can promote side reactions.[13] |
| Suboptimal Reaction Temperature | Most Claisen-Schmidt reactions proceed well at room temperature.[13] If the reaction is sluggish (monitor by TLC), gentle heating (40-50 °C) may be required.[12] Conversely, if side products are forming, cooling the reaction in an ice bath may be necessary.[12] |
| Incorrect Stoichiometry | An equimolar ratio of the acetylthiophene and the aldehyde is standard.[4][5] Using a slight excess of the ketone can sometimes help drive the reaction to completion.[12] |
| Poor Reagent Quality | Ensure the purity of your starting materials. Aldehydes can oxidize to carboxylic acids over time, which can inhibit the reaction. If necessary, distill the aldehyde before use.[13] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[12] If starting material is still present, extend the reaction time. Be aware that prolonged times can sometimes lead to byproduct formation.[12] |
Issue 2: Multiple Spots on TLC / Formation of Side Products
Question: My TLC plate shows multiple spots, making purification difficult. What are these byproducts and how can I minimize them?
| Potential Cause | Recommended Solution |
| Self-Condensation of Ketone | If the ketone is highly enolizable, it may react with itself.[13] This can be minimized by adding the base solution slowly to the mixture of the ketone and aldehyde, ensuring the aldehyde is readily available to react with the newly formed enolate. |
| Michael Addition | The chalcone product can sometimes react with another enolate molecule via a Michael addition, leading to a dimeric byproduct.[16] This is more common with prolonged reaction times or high concentrations of reactants. Try reducing the reaction time or using milder conditions. |
| Cannizzaro Reaction | If using a very high concentration of a strong base, the aldehyde (if it has no α-hydrogens) can undergo a disproportionation reaction.[13] Lower the base concentration or use a milder base. |
Issue 3: Dark Tar-Like Substance Formation
Question: My reaction mixture turned into a dark, viscous tar, and I can't isolate a solid product. What happened?
This often indicates polymerization or decomposition of the starting materials or product.[12]
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Excessively high temperatures or a very high concentration of a strong base can cause aldehydes, in particular, to polymerize.[12] |
| Solutions | Reduce the reaction temperature (consider running the reaction in an ice bath). Lower the concentration of the base catalyst. Ensure slow, dropwise addition of the base to the reaction mixture to control the initial exotherm.[12] |
Below is a troubleshooting workflow to help diagnose and solve low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Data Presentation: Comparative Analysis
The yield of the Claisen-Schmidt condensation is highly dependent on the chosen methodology. Below is a comparison of different approaches.
Table 1: Comparison of Synthetic Methodologies for Chalcone Synthesis
| Methodology | Catalyst / Conditions | Reaction Time | Typical Yield | Reference |
| Conventional Heating | NaOH or KOH in Ethanol | 4 - 24 hours | 70 - 95% | [14][17] |
| Microwave Irradiation | Anhydrous K₂CO₃ (solvent-free) | 3 - 5 minutes | 85 - 90% | [9] |
| Microwave Irradiation | NaOH (40%) in Ethanol | 60 - 120 seconds | 80 - 90% | [8] |
| Sonication | Iron Oxide Nanoparticles (FeONPs) | 15 - 25 minutes | 90 - 96% | [4][5] |
| Solvent-Free Grinding | Solid NaOH | 5 - 15 minutes | ~90% or higher | [6][11][12] |
Experimental Protocols
Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol
This protocol describes a standard method for synthesizing thienyl chalcones using a base catalyst in an alcohol solvent.[3]
Materials:
-
2-Acetylthiophene (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) (approx. 1.2 eq)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-acetylthiophene (1 eq) and the aromatic aldehyde (1 eq) in ethanol. Stir at room temperature until fully dissolved.
-
Catalyst Addition: In a separate beaker, prepare a solution of KOH (approx. 1.2 eq) in a small amount of ethanol. Slowly add this solution dropwise to the stirring reactant mixture.
-
Reaction: Stir the mixture at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Isolation: Once complete, pour the reaction mixture into a beaker of crushed ice and water.[18]
-
Neutralization: Acidify the mixture by slowly adding dilute HCl with stirring until the solution is neutral (pH ~7).[6][18]
-
Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts, followed by a wash with a small amount of cold ethanol.[12]
-
Drying & Recrystallization: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent, such as 95% ethanol.[6]
Caption: Experimental workflow for conventional chalcone synthesis.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This "green chemistry" protocol uses microwave irradiation and avoids organic solvents, leading to rapid and efficient synthesis.[9]
Materials:
-
2-Acetylthiophene (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Mortar and pestle
-
Microwave synthesizer or domestic microwave oven
Procedure:
-
Preparation: In a mortar, thoroughly mix 2-acetylthiophene (1 eq), the aromatic aldehyde (1 eq), and anhydrous K₂CO₃ to form a thick paste.[9]
-
Drying: Air-dry the paste.
-
Reaction: Place the residual mass in a vessel suitable for microwave irradiation. Irradiate for 3-5 minutes (power may need to be optimized, e.g., 160-480W).[8][9] Monitor for completion by TLC if possible (by dissolving a small sample).
-
Isolation: After the reaction, allow the mixture to cool. Dissolve the contents in a suitable solvent like ethanol.
-
Purification: Filter the solution to remove the inorganic catalyst (K₂CO₃). Evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be recrystallized if further purification is needed.[9]
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 11. jetir.org [jetir.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-(2-thienyl)but-3-en-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-thienyl)but-3-en-2-one.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a common issue in the Claisen-Schmidt condensation used to synthesize this compound. This guide addresses potential causes and provides systematic solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis can typically be attributed to one or more of the following factors: suboptimal reaction conditions, reactant purity, side reactions, and inefficient purification. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low yields.
Frequently Asked Questions (FAQs)
Reaction Conditions
Q2: What is the optimal temperature for this reaction?
The optimal temperature depends on the catalyst and solvent used. For sodium hydroxide-catalyzed reactions in ethanol, temperatures ranging from room temperature to a gentle reflux (around 45°C) have been reported to be effective.[1] Exceeding the optimal temperature can promote side reactions and decrease the overall yield.
Q3: How does the molar ratio of reactants affect the yield?
A common side reaction is the self-condensation of acetone. To minimize this, using an excess of thiophene-2-carboxaldehyde is not typically recommended. Instead, a slight excess of acetone may be used. A 1:2 molar ratio of thiophene-2-carboxaldehyde to acetone is a good starting point.
Q4: What is the recommended catalyst and its concentration?
Sodium hydroxide (NaOH) is a commonly used and effective base catalyst. A 10% aqueous solution of NaOH is often employed. The catalyst concentration should be optimized; too little may lead to an incomplete reaction, while too much can promote side reactions like the Cannizzaro reaction with the aldehyde.
Side Reactions
Q5: I am observing multiple spots on my TLC plate. What are the likely side products?
The most common side products in the Claisen-Schmidt condensation of thiophene-2-carboxaldehyde and acetone include:
-
Acetone self-condensation product (diacetone alcohol): This is favored by high base concentrations and temperatures.
-
Cannizzaro reaction products: If the aldehyde has no α-hydrogens, it can disproportionate in the presence of a strong base to form an alcohol and a carboxylic acid.
-
Bis-condensation product: Where a second molecule of thiophene-2-carboxaldehyde reacts with the initial product.
Q6: How can I minimize the formation of these byproducts?
To minimize side reactions:
-
Maintain the optimal reaction temperature.
-
Carefully control the concentration of the base catalyst.
-
Consider a modified protocol, such as slowly adding the ketone to a mixture of the aldehyde and base, to keep the enolate concentration low.[2]
Purification
Q7: What is the best method for purifying the final product?
Recrystallization is a common and effective method for purifying solid this compound. Ethanol is a frequently used solvent for this purpose. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.
Q8: I am losing a significant amount of product during workup and purification. How can I improve this?
Product loss can occur during extraction and recrystallization. To mitigate this:
-
Ensure the pH is adjusted correctly during the workup to precipitate the product fully.
-
When recrystallizing, use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation before filtration.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% NaOH | Water | 4 | 2 | 95 | [3] |
| 2 mol% NaOH | None (Solvent-free) | Room Temp | 0.5-1 | ~99 | [3] |
| FeCl₃/Bentonite | None (Microwave) | - | 0.5-1 min | 80-88 | [4] |
| H₂SO₄/Fly-ash | None (Solvent-free) | Room Temp | 2-3 | >90 | [4] |
Note: Yields are for analogous chalcone syntheses and may vary for this compound.
Experimental Protocols
Protocol 1: Standard Claisen-Schmidt Condensation
-
In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1 equivalent) in ethanol.
-
Add acetone (2 equivalents) to the solution and stir.
-
Slowly add a 10% aqueous solution of sodium hydroxide (e.g., 1 equivalent) to the mixture while maintaining the temperature at or below 25°C with an ice bath.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 10% HCl) until it is slightly acidic.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Solvent-Free Synthesis
-
In a mortar and pestle, combine thiophene-2-carboxaldehyde (1 equivalent) and acetone (2 equivalents).
-
Add a catalytic amount of solid sodium hydroxide (e.g., 0.2 equivalents).
-
Grind the mixture vigorously for 5-10 minutes at room temperature. The mixture will likely solidify.
-
Monitor the reaction by TLC.
-
Once complete, add chilled water to the mortar and grind to break up the solid.
-
Filter the solid product and wash thoroughly with cold water to remove the catalyst and any unreacted starting materials.
-
Recrystallize the crude product from ethanol.
Mandatory Visualizations
Reaction Mechanism: Claisen-Schmidt Condensation
Caption: The reaction pathway for the synthesis.
References
Technical Support Center: Synthesis of 4-(2-thienyl)but-3-en-2-one
Welcome to the technical support center for the synthesis of 4-(2-thienyl)but-3-en-2-one. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most common method is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between 2-thiophenecarboxaldehyde and acetone.[1][2] This reaction is a type of crossed aldol condensation.[2]
Q2: What are the potential side products in this synthesis?
A2: Several side products can form during the Claisen-Schmidt condensation for this compound. The most common include:
-
1,5-di(2-thienyl)penta-1,4-dien-3-one: This results from the reaction of one molecule of acetone with two molecules of 2-thiophenecarboxaldehyde.[1]
-
Aldol addition product (4-hydroxy-4-(2-thienyl)butan-2-one): This is the intermediate before dehydration to the final product. Incomplete dehydration can lead to this impurity.
-
Self-condensation products of acetone: Under basic conditions, acetone can react with itself to form diacetone alcohol and subsequently mesityl oxide.
-
cis isomer: The desired product is typically the more stable trans isomer, but the cis isomer can also be formed.[3]
-
Michael addition products: The enolate of acetone can potentially add to the α,β-unsaturated carbonyl of the product in a Michael reaction.
Q3: How can I minimize the formation of the di-thienyl side product?
A3: To minimize the formation of 1,5-di(2-thienyl)penta-1,4-dien-3-one, it is crucial to control the stoichiometry of the reactants. Using a molar excess of acetone relative to 2-thiophenecarboxaldehyde will favor the formation of the desired mono-condensation product. Additionally, a slow, dropwise addition of the aldehyde to the acetone-base mixture can help maintain a high concentration of acetone relative to the aldehyde throughout the reaction.
Q4: What is the role of the base catalyst in this reaction?
A4: The base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of acetone to form a reactive enolate ion.[1][4] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2-thiophenecarboxaldehyde.
Q5: How can I tell if my product is pure?
A5: Product purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of starting materials and major side products.[5] For a more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and melting point determination are recommended.[5][6] The expected product has characteristic signals in the NMR spectrum and a defined melting point range.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inactive catalyst (e.g., old NaOH solution). | Prepare a fresh solution of the base catalyst. |
| Low reaction temperature. | Ensure the reaction temperature is appropriate. While some protocols use cooling to control the reaction, sufficient thermal energy is needed for the condensation to proceed. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC. If the starting materials are still present after the recommended time, consider extending the reaction duration. | |
| Product contains a significant amount of a higher molecular weight impurity | Formation of 1,5-di(2-thienyl)penta-1,4-dien-3-one. | Use an excess of acetone. Add the 2-thiophenecarboxaldehyde slowly to the reaction mixture containing acetone and the base. |
| Product is an oil or has a low melting point | Presence of the aldol addition intermediate (4-hydroxy-4-(2-thienyl)butan-2-one) due to incomplete dehydration. | Increase the reaction temperature or time to promote dehydration. Acidification of the workup can also facilitate the elimination of water. |
| Presence of cis and trans isomers.[3] | The trans isomer is generally more stable and crystalline. Purification by recrystallization or column chromatography can separate the isomers. | |
| Presence of lower molecular weight, volatile impurities | Self-condensation of acetone (formation of mesityl oxide). | This can be favored if the aldehyde is added too slowly or if the reaction is run for an extended period at a high temperature. Ensure a proper rate of addition and monitor the reaction. |
| Difficult to purify product | Multiple side products are present. | Optimize reaction conditions (stoichiometry, temperature, reaction time). Purification via column chromatography is often effective for separating chalcones from various impurities.[5] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on typical Claisen-Schmidt condensation procedures.[1][7]
Materials:
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2-Thiophenecarboxaldehyde
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Acetone
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Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in deionized water to create a 10% (w/v) solution.
-
In a separate Erlenmeyer flask, add a 1.5 to 2-fold molar excess of acetone to 95% ethanol.
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Cool the acetone-ethanol mixture in an ice bath.
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Slowly add the 10% NaOH solution to the cooled acetone-ethanol mixture with continuous stirring.
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To this mixture, add 2-thiophenecarboxaldehyde dropwise over a period of 15-20 minutes while maintaining the temperature between 20-25°C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by slowly adding dilute hydrochloric acid until it is slightly acidic.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. 4-(2-Thienyl)-3-buten-2-one (mixt. of cis and trans) - High purity | EN [georganics.sk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
Preventing polymerization during thienyl chalcone synthesis
Technical Support Center: Thienyl Chalcone Synthesis
Welcome to the technical support center for thienyl chalcone synthesis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the prevention of unwanted polymerization during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: Why is my thienyl chalcone synthesis yielding a dark, insoluble tar instead of the desired product?
This is a common issue when synthesizing chalcones with electron-rich heterocyclic rings like thiophene. The dark, often intractable, material is typically a polymeric byproduct.
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Cause : The formation of this tar is primarily due to the polymerization of the thiophene moiety under the reaction conditions. The electron-rich nature of the thiophene ring makes it susceptible to self-condensation or polymerization, especially under harsh conditions such as high concentrations of strong bases (e.g., NaOH, KOH) or elevated temperatures.[1][2][3]
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Mechanism : The Claisen-Schmidt condensation, the classic method for chalcone synthesis, is a base-catalyzed reaction.[4] While the base is intended to deprotonate the α-carbon of the acetophenone derivative to form a reactive enolate, it can also promote side reactions. For sensitive substrates like 2-acetylthiophene, harsh basic conditions can initiate polymerization pathways that compete with the desired condensation reaction.[1]
Below is a diagram illustrating the competition between the desired chalcone synthesis and the undesired polymerization side reaction.
Q2: How can I modify my experimental conditions to prevent polymerization?
Preventing polymerization involves optimizing reaction conditions to favor the Claisen-Schmidt condensation over competing side reactions. The key is to use milder conditions.
-
Catalyst Selection : Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective but can be too harsh.[1] Consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or weaker organic bases like piperidine.[1][5]
-
Temperature Control : High temperatures accelerate polymerization.[2] Perform the reaction at room temperature or in an ice bath (0-5 °C) to slow down the undesired pathways.
-
Reagent Concentration and Addition :
-
Use more dilute solutions of your reactants and the base.
-
Instead of adding the base all at once, add it dropwise to the reaction mixture over a period of time. This keeps the instantaneous concentration of the base low, reducing the likelihood of initiating polymerization.[1]
-
-
Reaction Monitoring : Over-extending the reaction time can lead to product degradation and byproduct formation. Monitor the reaction's progress closely using Thin-Layer Chromatography (TLC). Once the limiting starting material (usually the aldehyde) is consumed, work up the reaction promptly.
The following table summarizes recommended adjustments to reaction parameters to minimize polymerization.
| Parameter | Standard Condition (Prone to Polymerization) | Optimized Condition (Prevents Polymerization) | Rationale |
| Base Catalyst | 40-50% aq. NaOH or KOH[6] | 10% aq. NaOH, K₂CO₃, or Piperidine[1][5] | Milder bases are less likely to initiate polymerization of the sensitive thiophene ring. |
| Temperature | Reflux or 40-50 °C[3] | 0 °C to Room Temperature (20-25 °C)[2] | Lower temperatures decrease the rate of the polymerization side reaction more significantly than the desired condensation. |
| Addition Method | All reagents mixed at once | Slow, dropwise addition of base or aldehyde[1] | Maintains a low concentration of the catalyst/electrophile, preventing localized "hot spots" and runaway side reactions. |
| Solvent | Ethanol[3] | Ethanol, Methanol, or THF | While ethanol is common, ensuring all components remain in solution can be critical. THF can be an alternative. |
| Reaction Time | 2-24 hours (often fixed)[7] | Monitored by TLC (typically 1-4 hours)[1] | Prevents the product from degrading or reacting further after the primary reaction is complete. |
Q3: Can you provide a comparative experimental protocol for synthesizing thienyl chalcones?
Certainly. Below are two protocols: a standard Claisen-Schmidt procedure that is often susceptible to polymerization, and an optimized protocol designed to minimize this issue.
This method is rapid but carries a higher risk of polymerization with sensitive substrates.
-
Preparation : Dissolve 2-acetylthiophene (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition : Add an aqueous solution of 40% NaOH (1.5 eq) to the stirred mixture.
-
Reaction : Stir the reaction mixture at room temperature or heat to 40-50 °C for 2-4 hours.[3] A precipitate may form during this time.
-
Isolation : Cool the flask in an ice bath. Pour the mixture into a beaker of cold water or crushed ice. If a solid precipitates, collect it via vacuum filtration.
-
Purification : Wash the crude solid with cold water until the filtrate is neutral. Recrystallize the product from a suitable solvent like ethanol.[8]
This method incorporates milder conditions to enhance the yield and purity of the desired thienyl chalcone.
-
Preparation : In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice-water bath and begin stirring.
-
Base Preparation : Separately prepare a 10% aqueous solution of NaOH or KOH (1.2 eq).
-
Controlled Addition : Add the dilute base solution to the stirred alcoholic mixture of reactants dropwise using a syringe pump or dropping funnel over 30-60 minutes.
-
Reaction & Monitoring : Maintain the temperature at 0-5 °C for 1 hour after the addition is complete, then allow the mixture to slowly warm to room temperature. Monitor the disappearance of the benzaldehyde spot by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).[9] The reaction is typically complete within 2-5 hours.
-
Work-up : Once the reaction is complete, pour the mixture into a beaker of cold, dilute HCl (to neutralize the excess base) and crushed ice. Stir for 15-20 minutes.
-
Isolation & Purification : Collect the precipitated crude product by vacuum filtration. Wash the solid thoroughly with cold water. Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography if it is an oil or contains persistent impurities.[9]
Q4: My reaction has already produced an oily or tarry mixture. How can I salvage my thienyl chalcone product?
Purifying the desired chalcone from a polymeric byproduct requires separating molecules with very different physical properties. The chalcone is a relatively small, often crystalline organic molecule, while the polymer is a large, amorphous, and highly polar or insoluble material.
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Initial Treatment (Trituration) : If the product is an oil or gum, try trituration. Add a non-polar solvent in which the chalcone has poor solubility, such as cold hexane or diethyl ether. Stir or sonicate the mixture. The desired chalcone may solidify, while the more soluble oligomers and starting materials remain in the solvent. The insoluble polymer will remain a tar. Decant the solvent and collect the solid.
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Column Chromatography : This is the most effective method for purification.[9]
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Adsorbent : Use silica gel as the stationary phase.
-
Sample Preparation : Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). If a tarry, insoluble polymer is present, attempt to dissolve the soluble components, filter away the insoluble tar, and then concentrate the filtrate before loading it onto the column.
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Elution : Start with a non-polar eluent, such as hexane, and gradually increase the polarity by adding ethyl acetate. Chalcones are typically less polar than the polymeric byproducts and will elute from the column first.
-
Monitoring : Collect fractions and monitor them by TLC to isolate the pure product.[9]
-
The following workflow provides a decision tree for troubleshooting the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Chalcone Derivatives as Inhibitors of the Ferredoxin — Ferredoxin-NADP+ Reductase Interaction of Plasmodium falciparum: Pursuing New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 8. jetir.org [jetir.org]
- 9. benchchem.com [benchchem.com]
Purification challenges of 4-(2-thienyl)but-3-en-2-one from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-(2-thienyl)but-3-en-2-one from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in the synthesis of this compound via Claisen-Schmidt condensation?
A1: The primary impurities stem from side reactions inherent to the Claisen-Schmidt condensation. These include:
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Self-condensation of acetone: The enolate of acetone can react with another molecule of acetone.
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Cannizzaro reaction of 2-thiophenecarboxaldehyde: Under strongly basic conditions, the aldehyde can disproportionate to form 2-thienylmethanol and 2-thiophenecarboxylic acid.
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Michael addition product: The enolate of acetone can add to the α,β-unsaturated ketone product, this compound.
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Unreacted starting materials: Residual 2-thiophenecarboxaldehyde and acetone may remain.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: "Oiling out" can occur due to the presence of impurities or if the melting point of your compound is low. Here are some troubleshooting steps:
-
Trituration: Stir or sonicate the oil with a cold non-solvent, such as n-hexane or diethyl ether, to induce solidification.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface to create nucleation sites for crystallization.[1]
-
Seed crystals: If you have a small amount of pure, solid product, add a seed crystal to the oil to initiate crystallization.
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Cooling: Cool the oil in an ice bath or refrigerator for an extended period to promote solidification.[1]
Q3: I am having difficulty purifying the product by recrystallization. The purity doesn't improve significantly, or the yield is very low. What can I do?
A3: Recrystallization challenges can often be overcome by optimizing the solvent system and technique.
-
Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at room temperature. For chalcone-like structures, common solvents include ethanol, acetone, or a mixed solvent system like hexane/ethyl acetate or ethanol/water.[1][2]
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Low Yield: Using an excessive amount of solvent is a common cause of low recovery.[1] Try to use the minimum amount of hot solvent required to fully dissolve the crude product. If the yield is still low, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again.[1]
-
Persistent Impurities: If the purity is not improving, the impurities may have similar solubility profiles to your product. In this case, column chromatography is a more effective purification method.
Q4: Column chromatography is not providing good separation of my product from a closely running impurity. How can I improve the separation?
A4: Optimizing the mobile phase is key to improving chromatographic separation.
-
Adjusting Polarity: A common mobile phase for chalcones is a mixture of hexane and ethyl acetate.[2][3] If your product and the impurity are not separating well, you can try to:
-
Alternative Solvent Systems: If adjusting the polarity of the hexane/ethyl acetate system is not effective, consider trying other solvent systems such as dichloromethane/hexane or toluene/ethyl acetate.[3]
-
Methodical Approach: Use Thin Layer Chromatography (TLC) to test various solvent systems before running a column. An ideal Rf value for the desired compound on a TLC plate for good separation on a column is typically between 0.2 and 0.4.[3]
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >95% | >97% |
| Common Solvents | Ethanol, Acetone, Ethanol/Water, Hexane/Ethyl Acetate[1][2] | Hexane/Ethyl Acetate, Dichloromethane/Hexane, Toluene/Ethyl Acetate[3] |
| Typical Yield | 60-80% | 70-90% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the general steps for purifying this compound by recrystallization from a single solvent (e.g., ethanol) or a mixed solvent system (e.g., hexane/ethyl acetate).
Materials:
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Crude this compound
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Recrystallization solvent(s) (e.g., 95% ethanol, hexane, ethyl acetate)
-
Erlenmeyer flask
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Hot plate
-
Buchner funnel and filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
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Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
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Cotton or glass wool
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Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.[3]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
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Allow the excess solvent to drain until it is level with the top of the silica.
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Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Why did my chalcone synthesis produce a gummy oil instead of crystals?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chalcone synthesis, with a focus on why a reaction may yield a gummy oil instead of crystals.
Frequently Asked Questions (FAQs)
Q1: Why did my chalcone synthesis produce a gummy oil instead of solid crystals?
The formation of a gummy oil instead of crystals, a phenomenon known as "oiling out," is a common issue in organic synthesis, including chalcone production.[1][2][3] This occurs when the synthesized compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] Several factors can contribute to this outcome:
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Impurities: The presence of unreacted starting materials, byproducts, or residual catalysts can disrupt the crystallization process.[2][3][4] Impurities can interfere with the formation of a regular crystal lattice, leading to an oily product.[2] They can also lower the melting point of the product, making it more likely to oil out.[3]
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High Supersaturation: Rapidly cooling the reaction mixture or using too little solvent can create a high level of supersaturation.[1] This can lead to the rapid separation of the product as a liquid before it has time to form an ordered crystalline structure.[1]
-
Low Melting Point of the Chalcone: Some chalcones inherently have a low melting point. If the melting point of your specific chalcone derivative is below the temperature of the crystallization solution, it will separate as a liquid.[3]
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Solvent Choice: The solvent used for the reaction and crystallization is crucial.[2][5] An inappropriate solvent may not effectively dissolve impurities or may have a boiling point that is too high, leading to oiling out.[2]
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature or catalyst concentration, can lead to the formation of side products that act as impurities.[6][7]
Troubleshooting Guide: From Gummy Oil to Crystals
If your chalcone synthesis has resulted in a gummy oil, follow these troubleshooting steps to promote the formation of crystals.
Step 1: Purity Analysis
The first step is to assess the purity of your crude product.
-
Thin-Layer Chromatography (TLC): Run a TLC of your oily product. The presence of multiple spots indicates the presence of impurities, which are a likely cause of the crystallization failure.[6]
Step 2: Purification Strategies
If impurities are present, purification is necessary before attempting recrystallization again.
-
Column Chromatography: This is a highly effective method for separating the desired chalcone from unreacted starting materials and byproducts, especially for oily products.[4][6][8] A common eluent system is a mixture of hexane and ethyl acetate.[4][9]
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Washing: Washing the crude product with a suitable solvent can sometimes remove key impurities. For example, washing with aqueous sodium metabisulfite can remove unreacted aldehyde.[10]
Step 3: Optimizing Crystallization Conditions
Once the product is purified, or if the initial TLC showed a single spot, optimizing the crystallization process is the next step.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the chalcone at an elevated temperature but not at room temperature, while impurities remain soluble or insoluble under these conditions.[5][11]
Table 1: Common Solvents for Chalcone Recrystallization
| Solvent/Solvent System | Boiling Point (°C) | Characteristics |
| Ethanol (95%) | 78 | A widely used and effective solvent for a broad range of chalcones.[8][11] |
| Methanol | 65 | An alternative to ethanol, suitable for many chalcones.[11] |
| Hexane/Ethyl Acetate | Variable | A mixed solvent system where the ratio can be adjusted for optimal solubility.[11] |
| Ethanol/Water | Variable | A mixed solvent system where water acts as a "poor" solvent to induce crystallization.[11] |
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Controlled Cooling: Avoid rapid cooling. Allow the hot solution to cool slowly to room temperature undisturbed.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Seeding: If you have a small amount of crystalline product from a previous successful batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[1][5]
-
Scratching: Scratching the inside of the flask at the liquid-air interface with a glass rod can create nucleation sites and induce crystallization.[5][12]
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Trituration: If the oil persists, try triturating it with a poor solvent like diethyl ether or petroleum ether.[2] This can sometimes induce solidification.
Experimental Protocols
Protocol 1: General Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard base-catalyzed synthesis of chalcones.
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone and the corresponding substituted benzaldehyde in ethanol.[8]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or water.[4]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.[4] Reactions are often complete within a few hours.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.[4][9]
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.[8]
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid crude chalcone.
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) to dissolve it completely.[8][11]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[8]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.[8]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them.[8]
Protocol 3: Purification by Column Chromatography
This protocol is recommended for oily products or when recrystallization is ineffective.[4]
-
TLC Analysis: Analyze the crude product by TLC to determine the optimal eluent system (e.g., a mixture of hexane and ethyl acetate).[8][9]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the chosen eluent.
-
Loading the Sample: Dissolve the oily crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure chalcone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4] If the purified product is still an oil, it is likely due to its intrinsic physical properties.[4]
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering a gummy oil in chalcone synthesis.
Caption: Troubleshooting workflow for chalcone crystallization.
References
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Effect of base catalyst concentration on chalcone synthesis yield
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions regarding the effect of base catalyst concentration on chalcone synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base catalyst in chalcone synthesis? A1: In the Claisen-Schmidt condensation, the most common method for synthesizing chalcones, a base catalyst is crucial for deprotonating the α-carbon of the acetophenone (or related ketone).[1][2] This action generates a resonance-stabilized enolate, which acts as the key nucleophile that attacks the carbonyl carbon of the aromatic aldehyde.[2][3]
Q2: Why are strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) typically preferred? A2: Strong bases such as NaOH and KOH are effective at efficiently generating the required enolate from the ketone.[3][4] The selectivity of the Claisen-Schmidt reaction is enhanced because aromatic aldehydes (e.g., benzaldehyde) lack α-hydrogens and therefore cannot undergo self-condensation, which leads to higher yields of the desired chalcone product.[3]
Q3: Can acid catalysts be used for chalcone synthesis? A3: While base-catalyzed reactions are more common, acid-catalyzed versions of the Claisen-Schmidt condensation also exist.[3] However, base catalysis is generally preferred for its efficiency in forming the enolate.[3] Acidic conditions may not be as effective and can sometimes lead to unwanted side reactions, potentially resulting in lower yields.[3][5]
Q4: What are the advantages of "green chemistry" approaches like solvent-free grinding with a solid base? A4: Green chemistry methods reduce environmental impact and can improve reaction efficiency.[3] Solvent-free grinding, which involves physically mixing the solid reactants with a solid catalyst like NaOH, eliminates the need for hazardous organic solvents.[3][6] This technique often results in shorter reaction times, simpler product isolation, and high product yields.[3][7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What aspects of the base catalyst should I investigate? A: Several factors related to the catalyst can contribute to poor yields. A systematic approach is recommended:
-
Catalyst Inactivity: The base (e.g., NaOH, KOH) may be old, hydrated, or partially neutralized by acidic impurities in the reactants or solvent. Always use a fresh batch of a high-purity catalyst.[3][8]
-
Insufficient Catalyst: An inadequate amount of base will result in incomplete deprotonation of the ketone, leading to low conversion of starting materials.[1] Ensure you are using a sufficient molar equivalent of the catalyst.
-
Excessive Catalyst: While seemingly counterintuitive, too much base can be detrimental. High concentrations of a strong base can promote side reactions, such as the Cannizzaro reaction or Michael addition, which consume starting materials and reduce the yield of the desired chalcone.[1][9]
-
Suboptimal Temperature: While many chalcone syntheses proceed at room temperature, the optimal temperature can vary. For sensitive substrates, cooling the reaction in an ice bath may be necessary to control the reaction rate and improve yield.[8][10]
Issue 2: Multiple Spots on TLC Plate, Indicating Side Reactions
Q: My TLC analysis shows multiple spots, suggesting the formation of byproducts. How can catalyst concentration cause this? A: Side product formation is often a direct result of non-optimized catalyst concentrations.
-
Cannizzaro Reaction: This side reaction involves the disproportionation of two aldehyde molecules and is favored by high concentrations of a strong base.[9] To mitigate this, consider using a milder base or lowering the concentration of your current base. Slow, dropwise addition of the catalyst solution can also prevent localized high concentrations.[9]
-
Michael Addition: The desired chalcone product can be attacked by another ketone enolate, leading to a 1,5-dicarbonyl byproduct.[9] This is more likely to occur with a high concentration of enolate, which can result from an excessive amount of base. Using a slight excess of the aldehyde can help ensure the enolate is consumed in the desired reaction.[8]
-
Self-Condensation of Ketone: The ketone can react with itself in an aldol condensation.[3] Ensuring the base is added to a mixture of the ketone and aldehyde can help minimize this competing reaction.[8]
Issue 3: Reaction Mixture Darkens or Forms Tar
Q: My reaction mixture has turned very dark, and I am struggling to isolate a solid product. What is the cause? A: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or product.[9] This is typically caused by overly harsh reaction conditions, such as an excessively high concentration of a strong base or high temperatures.[9] Aldehydes are particularly prone to polymerization under these conditions. To resolve this, reduce the concentration of the base catalyst and consider running the reaction at a lower temperature.[9]
Data Presentation
Table 1: Effect of Base Catalyst on Chalcone Synthesis Yield
The following table summarizes quantitative data on the effect of different base catalysts on chalcone yield under various reaction conditions.
| Catalyst | Catalyst Conc. | Solvent | Temperature | Time (h) | Yield (%) | Reference(s) |
| NaOH | 1.0 eq | Ethanol | Room Temp | 24 | 59 | [2][11] |
| KOH | 1.0 eq | Ethanol | Room Temp | 24 | ~50-72 | [2][12] |
| NaOH | 20 mol% | Solvent-Free | Room Temp | 5 min | 98 | [7] |
| KOH | 20 mol% | Solvent-Free | Room Temp | 5 min | 92 | [7] |
| NaOH | 1.0 eq | Water | Room Temp | 24 | 70 | [11][13] |
| NaOH | 1.0 eq | CTAB (5 x CMC) | Room Temp | 24 | 65 | [11][13] |
| KOH | 1.0 eq | CTAB (5 x CMC) | Room Temp | 24 | 62 | [11][13] |
| K₂CO₃ | 1.0 eq | CTAB (5 x CMC) | Room Temp | 24 | 64 | [11][13] |
| KOtBu | 1.0 eq | CTAB (5 x CMC) | Room Temp | 24 | 64 | [11][13] |
| Na₂CO₃ | 0.0006 mol | Microwave | 70 °C | 75 min | 43.33 | [14] |
Yields are highly dependent on the specific substrates (acetophenone and benzaldehyde derivatives) used.
Experimental Protocols
Protocol: Conventional Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol details a standard and widely used method for chalcone synthesis using sodium hydroxide in an ethanol solvent.[2]
Materials and Reagents:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in 30-50 mL of ethanol with magnetic stirring.[2]
-
Cooling: Cool the mixture in an ice bath to maintain a low temperature during the initial reaction phase.[2]
-
Catalyst Addition: Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the stirred reaction mixture over 15-20 minutes. Ensure the temperature is maintained below 25°C.[2]
-
Reaction: After the complete addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.[2]
-
Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).[2]
-
Product Precipitation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the crude chalcone product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[9]
-
Washing and Drying: Wash the collected solid with a small amount of cold water to remove the base and other water-soluble impurities, followed by a wash with cold ethanol.[9] Dry the purified product.
-
Recrystallization (Optional): For further purification, the crude chalcone can be recrystallized from a suitable solvent, such as ethanol.[8]
Mandatory Visualization
Caption: Workflow for optimizing base catalyst concentration.
Caption: Decision tree for troubleshooting low chalcone yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for chalcone synthesis via reflux
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chalcone synthesis via the reflux method. Our focus is on the critical parameters of temperature and reaction time to help you optimize your experiments for high yield and purity.
Troubleshooting Guide
This section addresses common problems encountered during chalcone synthesis under reflux, with a focus on diagnosing and resolving issues related to temperature and reaction time.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient Reaction Time: The Claisen-Schmidt condensation can be a reversible reaction and may require a significant amount of time to reach equilibrium.[1] | Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the limiting starting material disappears. This can take anywhere from a few hours to overnight.[1] |
| Inappropriate Reflux Temperature: While reflux implies boiling the solvent, the chosen solvent's boiling point might be too low for unreactive substrates or too high, leading to degradation. | If using a low-boiling solvent like ethanol and the reaction is sluggish, consider switching to a higher-boiling solvent. However, be cautious as excessively high temperatures can promote side reactions.[1][2] It is generally advised not to exceed 65°C for standard reflux conditions to avoid decreased yield.[1] | |
| Catalyst Inactivity: The base catalyst (e.g., NaOH or KOH) may be old or improperly stored, leading to reduced activity. | Use a freshly prepared solution of the base catalyst to ensure its efficacy.[1] | |
| Dark Brown/Black Reaction Mixture and Gummy/Oily Product | Excessive Heat/Prolonged Reaction Time: High temperatures during reflux can lead to side reactions and decomposition of the product, resulting in a darkened mixture and impure, non-crystalline products.[1][2] | Reduce the reflux temperature if possible by choosing a lower-boiling solvent. Strictly monitor the reaction with TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.[1] |
| Side Reactions: The Cannizzaro reaction, where the aldehyde disproportionates, can occur at higher temperatures, especially with extended reaction times.[1][2][3] | Maintain the recommended reaction temperature and avoid excessive heating.[2] Consider using a milder base or adding the base slowly to control the reaction's exothermicity.[4] | |
| Multiple Spots on TLC Plate (Impurities) | Incomplete Reaction: Unreacted starting materials will appear as separate spots. | Extend the reflux time and continue to monitor via TLC until the starting material spots are no longer visible.[2] |
| Formation of Side Products: Elevated temperatures can promote the formation of byproducts.[2] Common side reactions include the Michael addition of an enolate to the newly formed chalcone and self-condensation of the ketone.[1][4] | Optimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 40-50°C, and reflux) to find the ideal condition for your specific substrates.[2] Using a slight excess of the aldehyde can sometimes minimize the self-condensation of the ketone.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reflux temperature for chalcone synthesis?
A1: There is no single optimal temperature as it is highly dependent on the specific aromatic aldehyde and ketone being used.[2] Many chalcone syntheses can be performed at room temperature, but for less reactive substrates, elevated temperatures up to reflux are necessary to increase the reaction rate.[1] A good starting point is to use a solvent like ethanol and reflux at its boiling point (around 78°C). However, for some substrates, temperatures above 65°C may lead to a decrease in yield due to side reactions.[1] It is recommended to perform small-scale trial reactions at various temperatures to determine the best conditions for your particular synthesis.[2]
Q2: How long should I reflux my chalcone synthesis reaction?
A2: The reaction time for chalcone synthesis can vary significantly, from a few hours to overnight.[1][5] For some less reactive compounds at room temperature, it could even take days.[1] The most reliable way to determine the ideal reaction time is to monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1][2] The reaction is considered complete when the spot of the limiting starting material is no longer visible on the TLC plate.[1]
Q3: My reaction has been refluxing for 24 hours with no significant product formation. What should I do?
A3: If you observe no product formation after an extended period of reflux, consider the following:
-
Catalyst Activity: Ensure your base catalyst is active. It is best to use a freshly prepared solution.[1]
-
Reactant Purity: Impurities in your starting materials can inhibit the reaction.[3]
-
Temperature: If you are using a low-boiling solvent, the reflux temperature may still be insufficient. You might consider carefully switching to a higher-boiling point solvent, but be mindful of potential side reactions at higher temperatures.[1]
Q4: Can I run the reflux reaction at a higher temperature to speed it up?
A4: While increasing the temperature can indeed increase the reaction rate, excessively high temperatures can be detrimental.[1] It can lead to the formation of side products, such as those from the Cannizzaro reaction or Michael addition, and can also cause decomposition of your desired chalcone, resulting in a lower yield and a more difficult purification process.[1][2] It is crucial to find a balance between reaction rate and the minimization of side reactions.[1]
Data on Temperature and Reaction Time Effects
The following tables summarize quantitative data on the effect of temperature and reaction time on chalcone synthesis yield from various studies.
Table 1: Effect of Temperature on Chalcone Yield
| Chalcone Synthesized | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 20 | ~83 | [6] | ||
| 30 | ~84 | [6] | |||
| 40 | ~85 | [6] | |||
| 50 | ~86 | [6] | |||
| 60 | ~87 | [6] | |||
| 2'-hydroxy-4-nitrochalcone | Ca(OH)₂ | Room Temp | 88 | [7] | |
| K-Ca(OH)₂ | Room Temp | 92 | [7] | ||
| 3,4-dihydroxychalcone | 70 | Optimal | [2] | ||
| 3,4,2',4'-tetrahydroxychalcone | 80 | Optimal | [2] |
Note: In the study of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the authors concluded that there was no significant change in product yield at different temperatures.[6]
Table 2: Effect of Reaction Time on Chalcone Yield
| Synthesis Method | Catalyst | Temperature | Time | Yield (%) | Reference |
| Ultrasound | Amberlyte IRA-410 | 60 min | 46 | [8] | |
| 120 min | 84 | [8] | |||
| Conventional Stirring | NaOH | Room Temp | 2-3 hours | 58-89 | [9] |
| Reflux | KOH | Reflux | 4 hours | 9.2 | [10] |
| Grinding | KOH | Ambient | 10 min | 32.6 | [11] |
Experimental Protocol: Chalcone Synthesis via Reflux
This protocol describes a general procedure for the synthesis of chalcones via a base-catalyzed Claisen-Schmidt condensation under reflux.
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Substituted Acetophenone (1.0 mmol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in 15-20 mL of ethanol.[10]
-
Catalyst Addition: While stirring the solution, slowly add an aqueous or ethanolic solution of NaOH or KOH dropwise.[2][5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[5]
-
Reaction Monitoring: Allow the reaction to stir at reflux. Monitor the progress of the reaction periodically by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).[1][2] The reaction is complete when the spot for the limiting starting material is no longer visible.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water or an ice bath.[1] The product may precipitate out of the solution.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[5]
-
Purification: Wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1][10]
Visualizations
Caption: Experimental Workflow for Optimizing Chalcone Synthesis
Caption: Troubleshooting Logic for Low Yield in Chalcone Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
Technical Support Center: Solvent-Free Grinding for Chalcone Synthesis
Welcome to the technical support center for solvent-free chalcone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding this eco-friendly synthetic method.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the solvent-free grinding method for chalcone synthesis compared to traditional solvent-based methods?
A1: The solvent-free grinding technique offers several key advantages that align with the principles of green chemistry:
-
Higher Yields: In many instances, grinding methods can produce higher yields of chalcones compared to conventional reflux techniques.[1][2]
-
Shorter Reaction Times: Reactions are often completed in a significantly shorter timeframe, typically within minutes to a couple of hours.[2][3][4]
-
Environmental Friendliness: This method eliminates the need for organic solvents, thereby reducing chemical waste and its environmental impact.[5][6]
-
Simplicity: The procedure is operationally straightforward, primarily requiring a mortar and pestle.[1]
Q2: My chalcone yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in solvent-free chalcone synthesis can stem from several factors. Incomplete reactions are a common culprit; ensure you are grinding for a sufficient amount of time and monitor for physical changes, such as color change or solidification, which can indicate reaction progress.[1][5] The purity of your starting materials—the acetophenone and benzaldehyde derivatives—is also crucial. Impurities can interfere with the reaction. Finally, ensure the stoichiometry of your reactants and catalyst is accurate.[1]
Q3: I'm observing the formation of side products. What are the common side reactions and how can they be minimized?
A3: Several side reactions can occur during base-catalyzed chalcone synthesis. Benzaldehydes that lack α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base.[1] To mitigate this, consider using a milder base or carefully controlling the stoichiometry. Another common issue is the incomplete dehydration of the intermediate β-hydroxy ketone (ketol) adduct to the final chalcone product.[1][7] Thorough and continuous grinding can help drive this dehydration step to completion.[1]
Q4: What are the best practices for purifying chalcones synthesized by the grinding method?
A4: Although the crude product from a grinding reaction is often of high purity, further purification is usually recommended.[7][8]
-
Initial Work-up: After grinding, the reaction mixture is typically a solid paste. Adding cold deionized water and continuing to grind can help break up the solid. The crude product can then be collected by suction filtration and washed thoroughly with water to remove the base catalyst and other water-soluble impurities.[1][8]
-
Recrystallization: The most common and effective purification method is recrystallization. 95% ethanol is a widely used and effective solvent for recrystallizing many chalcones.[1][8][9]
Q5: Can this method be used for any substituted acetophenone and benzaldehyde?
A5: The solvent-free grinding method is versatile and has been successfully applied to a wide range of substituted acetophenones and benzaldehydes.[10][11] However, the reactivity can be influenced by the electronic nature of the substituents. For instance, electron-withdrawing groups on the acetophenone can increase its reactivity.[12] Some substrates, such as certain heteroaromatic aldehydes and aliphatic ketones, may react more sluggishly under these conditions.[13]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the solvent-free synthesis of chalcones.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Citation |
| Incomplete Reaction | Extend the grinding time. Monitor the reaction for physical changes (e.g., color change, solidification). | [1] |
| Impure Reactants | Ensure the purity of the starting acetophenone and benzaldehyde derivatives. Purify starting materials if necessary. | [1] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of the reactants and the catalyst. | [1] |
| Ineffective Catalyst | The choice of base can be critical. If using NaOH, consider trying KOH or Ba(OH)₂. Anhydrous barium hydroxide has been reported to give high yields in short reaction times. | [1][5] |
| Low Melting Point of Product | There appears to be a correlation between the melting point of the chalcone and the success of the solvent-free synthesis. Low-melting point chalcones (below 80°C) may be more difficult to isolate in high yields using this method. | [7][10] |
Issue 2: Product Purification Difficulties
| Possible Cause | Suggested Solution | Citation |
| Presence of Unreacted Starting Materials | After the initial water wash, perform a thorough recrystallization from a suitable solvent, such as 95% ethanol. Thin-layer chromatography (TLC) can be used to monitor the removal of starting materials. | [8][14] |
| Oily Product | If the product oils out during recrystallization, try using a different solvent system or a solvent pair. | |
| Contamination with Side Products | Recrystallization is often effective at removing minor side products like the ketol intermediate or Michael addition products. For persistent impurities, column chromatography may be necessary. | [7][10][14] |
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydroxide (NaOH)
This protocol is a general method for the synthesis of chalcones via Claisen-Schmidt condensation using solvent-free grinding with solid NaOH.
Materials:
-
Substituted acetophenone (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Solid Sodium Hydroxide (NaOH) (1 equivalent)[8]
-
Mortar and pestle
-
Deionized water
-
95% Ethanol (for recrystallization)
Procedure:
-
Combine Reactants: In a clean, dry mortar, combine the substituted acetophenone and the substituted benzaldehyde in equimolar amounts.[8]
-
Add Catalyst: Add one equivalent of solid sodium hydroxide to the mortar.
-
Grinding: Grind the mixture vigorously with a pestle for 10-15 minutes. The reaction mixture will typically become a colored paste or solid.[1]
-
Isolation: Add cold deionized water to the mortar and continue to grind to break up the solid mass. Collect the crude product by suction filtration.[1][8]
-
Washing: Wash the solid product thoroughly with cold deionized water to remove any residual NaOH and other water-soluble impurities.[8]
-
Purification: The crude chalcone can be further purified by recrystallization from 95% ethanol.[8]
Protocol 2: Alternative Procedure using Barium Hydroxide (Ba(OH)₂)
This protocol utilizes anhydrous barium hydroxide as the catalyst, which has been reported to provide high yields in very short reaction times.
Materials:
-
Substituted acetophenone (4 mmol)
-
Substituted aryl aldehyde (4.1 mmol)
-
Anhydrous Barium Hydroxide (C-200, 2 g)[5]
-
Mortar and pestle
-
Ice-cold water
-
Concentrated HCl
-
Ethanol (for recrystallization)
Procedure:
-
Combine and Grind: In a mortar, grind a mixture of the acetophenone (4 mmol), aryl aldehyde (4.1 mmol), and anhydrous barium hydroxide (2 g) at room temperature for 2-5 minutes.[5]
-
Stand: Allow the reaction mixture to stand for 10 minutes.[5]
-
Work-up: Add 30 ml of ice-cold water to the reaction mixture and acidify with concentrated HCl.[5]
-
Isolation: Collect the product by vacuum filtration.[5]
-
Purification: Recrystallize the product from ethanol.[5]
Quantitative Data Summary
The following table summarizes representative yields for chalcone synthesis using solvent-free grinding methods. Yields can vary significantly based on the specific substrates and reaction conditions.
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Grinding Time (min) | Yield (%) | Citation |
| 4-Methoxyacetophenone | 3-Nitrobenzaldehyde | NaOH | 5 | 86 | [2] |
| 4-Methoxyacetophenone | 4-Methoxybenzaldehyde | NaOH | 5 | 76 | [2] |
| 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | NaOH | 5 | 82 | [2] |
| Acetophenone | Benzaldehyde | NaOH | 10 | High | [8] |
| Acetophenone | 4-Chlorobenzaldehyde | NaOH | 10 | High | [8] |
| Acetophenone | 4-Bromobenzaldehyde | NaOH | 10 | High | [8] |
| Acetophenone | Benzaldehyde | Ba(OH)₂ | 2-5 | 92 | [5] |
| 4-Methylacetophenone | 4-Chlorobenzaldehyde | Ba(OH)₂ | 2-5 | 89 | [5] |
| 2'-Hydroxyacetophenone | 4-Methoxybenzaldehyde | Ba(OH)₂ | 2-5 | 90 | [5] |
| 4-Methylthioacetophenone | Aldehyde 2 | Mg(HSO₄)₂ | 30 | 82 | [13][15] |
Visualizations
Reaction Mechanism and Workflow Diagrams
The synthesis of chalcones via the solvent-free grinding method follows the Claisen-Schmidt condensation mechanism. The general workflow involves the reaction, isolation, and purification of the product.
Caption: Mechanism of the Claisen-Schmidt condensation for chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
- 4. rjpn.org [rjpn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. jetir.org [jetir.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability and Storage of 4-(2-thienyl)but-3-en-2-one
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to improve the stability and manage the storage of 4-(2-thienyl)but-3-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a primary concern?
A1: this compound is a type of chalcone, which belongs to the flavonoid family of compounds.[1][2] Its core structure features an α,β-unsaturated carbonyl system, which is a reactive chemical motif.[2][3] This reactivity, while useful for synthesis, makes the compound susceptible to degradation from factors like light, air, and temperature.[4][5] Ensuring its stability is critical for obtaining accurate, reproducible results in research and development and for maintaining its purity during storage.
Q2: What are the ideal storage conditions for solid this compound?
A2: To maximize shelf-life, the solid compound, which typically appears as a pale yellow powder, should be stored at refrigerated temperatures, specifically between 0-8°C.[4] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light, as the compound can be sensitive to air and photolytic degradation.[5][6] Containers should be kept tightly sealed to prevent moisture absorption.
Q3: My sample of this compound has changed color. What does this signify?
A3: A visible change in color, such as darkening from its typical pale yellow state, is a common indicator of chemical degradation. This could be due to oxidation, polymerization, or the formation of other chromophoric impurities. If you observe a color change, it is highly recommended to re-analyze the compound's purity via a technique like High-Performance Liquid Chromatography (HPLC) before use.[7]
Q4: What are the most likely chemical degradation pathways for this compound?
A4: Given its structure as an α,β-unsaturated ketone, this compound is susceptible to several degradation pathways. The most common include:
-
Michael Addition: The reactive α,β-unsaturated system can react with nucleophiles.[4][8]
-
Oxidation: The double bond and other parts of the molecule can be susceptible to oxidation from atmospheric oxygen.[9]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[6][10]
-
Polymerization: Like many unsaturated compounds, it may slowly polymerize over time, especially if exposed to heat or light.
Q5: What is the best way to assess the stability and purity of my sample?
A5: The most effective and widely used method for stability assessment is a stability-indicating HPLC method.[7][11] Such a method should be able to separate the intact this compound from all potential degradation products, allowing for accurate quantification of its purity.[7] Coupling HPLC with UV and Mass Spectrometry (MS) detectors can further help in the identification of any degradants formed.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: I observe a visual change (color, precipitation) in my solid sample or solution.
This issue often points to degradation. The logical flow below can help you decide on the next steps.
Data Presentation: Storage Conditions Summary
| Parameter | Recommended Condition | Rationale & Potential Consequences of Deviation |
| Temperature | 0–8°C[4] | Higher temperatures accelerate oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[5] | The compound is potentially air-sensitive; oxygen can lead to oxidative degradation. |
| Light | Store in amber vials or in the dark[10] | Exposure to UV and visible light can cause photolytic degradation. |
| Form | Solid | Storing as a solid is preferred. Solutions, especially in protic solvents, are less stable. |
| Purity Check | Upon receipt and before critical use | Purity can decrease over time; establishing a baseline is crucial. |
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential to understand how the compound behaves under stress and to develop a robust, stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the active ingredient.[10][12]
Objective: To identify potential degradation products of this compound and validate an HPLC method's ability to resolve them from the parent compound.
Detailed Methodologies:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).[10]
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction by taking samples over several days.
-
Dilute samples for HPLC analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the solid compound or a solution to a light source providing at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH guidelines.[10]
-
A control sample should be wrapped in aluminum foil and stored under the same conditions to protect it from light.[10]
-
Analyze the exposed and control samples.
-
Analysis: All samples should be analyzed using a validated HPLC method. The chromatograms of the stressed samples are compared to that of a control (unstressed) sample to identify and quantify any degradation products.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. beta-unsaturated carbonyl compounds: Topics by Science.gov [science.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.ca [fishersci.ca]
- 6. onyxipca.com [onyxipca.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. benchchem.com [benchchem.com]
- 11. studylib.net [studylib.net]
- 12. resolvemass.ca [resolvemass.ca]
Recrystallization techniques for purifying crude 4-(2-thienyl)but-3-en-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of crude 4-(2-thienyl)but-3-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on literature for similar chalcone-like structures, ethanol or a mixed solvent system of ethanol and water are excellent starting points for the recrystallization of this compound. The ideal solvent should dissolve the compound when hot but not at room temperature.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue, particularly with compounds that have a low melting point like this compound (22-31 °C). This phenomenon occurs when the solid melts in the hot solvent instead of dissolving. To remedy this, you can try a lower boiling point solvent or use a larger volume of the current solvent to ensure the dissolution temperature is below the compound's melting point. Allowing the solution to cool more slowly can also promote crystal formation over oiling.
Q3: I am not getting any crystals to form, even after cooling the solution. What is the problem?
A3: A lack of crystal formation usually indicates that the solution is not supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If that fails, you can try to concentrate the solution by evaporating some of the solvent and then allowing it to cool again. Adding a seed crystal of pure this compound, if available, can also initiate crystallization.
Q4: My final product has a low yield. How can I improve it?
A4: Low yield can result from using too much solvent during dissolution or washing the crystals with a solvent that is too warm. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. When washing the crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of your product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| "Oiling out" | Melting point of the compound is lower than the boiling point of the solvent. | Use a solvent with a lower boiling point. Add more solvent to lower the saturation temperature. Allow the solution to cool more slowly. |
| No crystal formation | Solution is not supersaturated. | Evaporate some of the solvent to concentrate the solution. Scratch the inner surface of the flask with a glass rod. Add a seed crystal. |
| Poor recovery/Low yield | Too much solvent was used. Crystals were washed with warm solvent. | Use the minimum amount of hot solvent for dissolution. Wash crystals with a minimal amount of ice-cold solvent. |
| Colored crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Crystals form too quickly | The solution is too concentrated. The solution is cooled too rapidly. | Add a small amount of additional hot solvent. Allow the flask to cool to room temperature slowly before placing it in an ice bath. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of crude this compound. Optimization may be required based on the purity of the starting material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (if using a mixed solvent system)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture gently with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Melting Point | 22-31 °C | The low melting point is a key consideration for solvent selection. |
| Recommended Solvent | Ethanol or Ethanol/Water | A mixed solvent system can be fine-tuned for optimal results. |
| Purity (Post-Recrystallization) | >98% | Purity can be assessed by techniques such as NMR, HPLC, or melting point analysis. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical decision tree for troubleshooting common recrystallization problems.
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(2-thienyl)but-3-en-2-one: Grinding vs. Reflux Methods
The synthesis of chalcones, such as 4-(2-thienyl)but-3-en-2-one, is a cornerstone of medicinal and materials chemistry. This compound serves as a critical building block for creating more complex molecules for pharmaceuticals and agrochemicals.[1] Traditionally, the Claisen-Schmidt condensation reaction, which forms this α,β-unsaturated ketone, is performed under reflux conditions, often requiring significant time and solvent usage.[2][3] In recent years, mechanochemical methods, specifically solvent-free grinding, have emerged as a green, efficient, and rapid alternative.[4] This guide provides an objective comparison of these two synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach.
Reaction Scheme: Claisen-Schmidt Condensation
The synthesis of this compound is achieved by the base-catalyzed condensation of 2-thiophenecarboxaldehyde and acetone.

Experimental Protocols
Detailed methodologies for both the grinding and conventional reflux techniques are presented below.
Protocol 1: Mechanochemical Grinding Synthesis (Solvent-Free)
This method leverages mechanical energy to drive the reaction, eliminating the need for a solvent.[5] The procedure is based on established green chemistry protocols for chalcone synthesis.[2][6]
Materials:
-
2-thiophenecarboxaldehyde
-
Acetone
-
Solid Sodium Hydroxide (NaOH) or Barium Hydroxide (Ba(OH)₂)[7]
-
Mortar and Pestle
-
Ice-cold water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reactant Combination: In a mortar, combine equimolar amounts of 2-thiophenecarboxaldehyde and the catalyst (e.g., solid NaOH).[6][8]
-
Grinding: Grind the mixture with a pestle for 5-10 minutes. A slight excess of acetone is then added, and grinding is continued for another 10-15 minutes. The mixture will typically transform into a colored paste or solid mass, indicating reaction progress.[7][8]
-
Reaction Quenching: After the grinding is complete, allow the mixture to stand for approximately 10 minutes.[7]
-
Isolation: Add ice-cold water to the mortar and continue to grind to break up the solid product.[8]
-
Neutralization & Filtration: Acidify the mixture with dilute HCl. The precipitated solid product is then collected by vacuum filtration.[7]
-
Purification: Wash the solid product thoroughly with water to remove any remaining catalyst and unreacted starting materials. The crude product can be further purified by recrystallization from ethanol.[6][8]
Protocol 2: Conventional Reflux Synthesis
This is the traditional solution-phase method for Claisen-Schmidt condensation, involving heating the reaction mixture in a solvent.[9]
Materials:
-
2-thiophenecarboxaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (Solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice-cold water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Catalyst Preparation: Prepare a solution of NaOH or KOH in ethanol within a round-bottom flask and stir for 10 minutes.[9]
-
Reactant Addition: To the stirred catalyst solution, add an equimolar amount of acetone, followed by the dropwise addition of 2-thiophenecarboxaldehyde.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for several hours (typically 4-16 hours).[10] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[9][11]
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice and water.[9]
-
Neutralization & Filtration: Neutralize the mixture by adding dilute HCl dropwise until the pH is approximately 7. This will cause the chalcone product to precipitate.[9]
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.[11]
Data Presentation: Comparative Analysis
The following table summarizes the key quantitative differences between the grinding and reflux synthesis methods for chalcones.
| Parameter | Grinding Method | Reflux Method |
| Reaction Time | 5 - 30 minutes[2][7] | 4 - 24 hours[10][12] |
| Temperature | Room Temperature | Reflux Temperature (e.g., ~78°C for Ethanol) |
| Solvent Usage | Solvent-free[4] | Significant (e.g., Ethanol, Methanol)[9] |
| Energy Consumption | Low (manual grinding) | High (prolonged heating) |
| Product Yield (%) | Generally high (e.g., 70-95%)[8][13] | Variable, often lower (e.g., 65-94%)[8][13] |
| Environmental Impact | Minimal waste, high atom economy[4] | Solvent waste, higher energy footprint |
| Simplicity | Very simple, requires minimal equipment[2] | Requires glassware setup for reflux[9] |
Experimental Workflow Visualization
The diagram below illustrates the contrasting workflows for the synthesis of this compound via grinding and reflux.
Caption: Comparative workflow for grinding vs. reflux synthesis.
Performance Comparison
Grinding Method:
The primary advantage of the grinding technique is its alignment with the principles of green chemistry.[12] By eliminating the need for solvents, it significantly reduces chemical waste and potential environmental hazards.[4] The reaction times are drastically shorter, often reduced from hours to mere minutes, which translates to substantial energy savings.[2] The operational simplicity, requiring only a mortar and pestle, makes it an accessible and cost-effective method.[2] Yields are often comparable or even higher than conventional methods.[4][13] A potential limitation could be scalability for very large industrial production, although mechanochemical techniques like ball milling are used for larger scales.[14]
Reflux Method:
The conventional reflux method is a well-established and understood technique in organic synthesis. It ensures a homogeneous reaction mixture and stable temperature control, which can be beneficial for certain sensitive substrates. However, its drawbacks are significant, particularly in the context of modern sustainable chemistry. The reliance on large volumes of organic solvents contributes to waste generation and environmental concerns.[2] Furthermore, the prolonged heating periods required for the reaction to reach completion result in high energy consumption and a larger carbon footprint.[12] While reliable, this method is increasingly being replaced by more efficient and eco-friendly alternatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
- 3. benchchem.com [benchchem.com]
- 4. propulsiontechjournal.com [propulsiontechjournal.com]
- 5. The grinding route for synthesis of dihydropyrrolophenanthrolines and their conversion to dipyrrolophenanthrolines under reflux condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scitepress.org [scitepress.org]
- 14. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]
Unveiling the Potency of Thienyl Chalcones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of substituted thienyl chalcones, detailing their structure-activity relationships (SAR) in anticancer and antimicrobial applications. Quantitative data from various studies are summarized, and detailed experimental protocols for key biological assays are provided to support further research and development in this promising class of compounds.
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities. The incorporation of a thiophene ring into the chalcone scaffold has been shown to significantly modulate their therapeutic properties. This guide delves into the nuanced relationship between the chemical structure of substituted thienyl chalcones and their efficacy as anticancer and antimicrobial agents, offering a comparative analysis based on experimental data.
Data Presentation: A Comparative Analysis of Biological Activity
The biological activity of substituted thienyl chalcones is profoundly influenced by the nature and position of substituents on both the thienyl and phenyl rings. The following tables summarize the in vitro anticancer and antimicrobial activities of a series of thienyl chalcone derivatives, providing a quantitative basis for understanding their structure-activity relationships.
Anticancer Activity of Substituted Thienyl Chalcones
The cytotoxicity of thienyl chalcones has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented in Table 1.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of Substituted Thienyl Chalcones
| Compound ID | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | MCF-7 | 7.79 ± 0.81 | [1] |
| MDA-MB-231 | 5.27 ± 0.98 | [1] | ||
| 2 | 4-OCH₃ | MCF-7 | 7.24 ± 2.10 | [1] |
| MDA-MB-231 | 21.58 ± 1.50 | [1] | ||
| 3 | 4-Cl | MCF-7 | >100 | [1] |
| MDA-MB-231 | >100 | [1] | ||
| 4 | 2,4-diCl | MCF-7 | 3.44 ± 0.19 | [2] |
| HepG2 | 4.64 ± 0.23 | [2] | ||
| HCT116 | 6.31 ± 0.27 | [2] | ||
| 5 (Bis-thienyl) | Thienyl | MCF-7 | 7.4 | [2] |
| 6a (Bis-chalcone) | - | A549 | 41.99 ± 7.64 | [3] |
| HCT116 | 18.10 ± 2.51 | [3] | ||
| MCF-7 | 7.87 ± 2.54 | [3] | ||
| 6b (Bis-chalcone) | - | MCF-7 | 4.05 ± 0.96 | [3] |
Note: The specific substitution pattern on the thienyl ring is 2-thienyl for compounds 1-5.
Antimicrobial Activity of Substituted Thienyl Chalcones
The antimicrobial efficacy of thienyl chalcones is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Substituted Thienyl Chalcones
| Compound ID | R (Substitution on Phenyl Ring) | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 7 | H | 1.25 | 1.25 | 0.625 | [4] |
| 8 | 4-OCH₃ | 1.25 | 1.25 | 1.25 | [4] |
| 9 | 4-Cl | 0.625 | 0.625 | 0.625 | [4] |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables reveal several key trends in the structure-activity relationship of substituted thienyl chalcones:
-
Anticancer Activity:
-
The presence of electron-withdrawing groups, such as halogens (e.g., 2,4-dichloro substitution in compound 4 ), on the phenyl ring appears to enhance cytotoxic activity against various cancer cell lines.[2]
-
In contrast, a simple chloro-substitution (compound 3 ) resulted in a loss of activity.[1]
-
An electron-donating methoxy group (compound 2 ) showed variable effects, being potent against MCF-7 but less so against MDA-MB-231 cells, suggesting a degree of selectivity.[1]
-
The bis-thienyl chalcone (compound 5 ) and certain bis-chalcone derivatives (compounds 6a and 6b ) demonstrated significant anticancer potential.[2][3]
-
-
Antimicrobial Activity:
-
The introduction of a chloro group at the para position of the phenyl ring (compound 9 ) led to a notable improvement in antibacterial and antifungal activity compared to the unsubstituted analog (compound 7 ).[4]
-
The presence of a methoxy group (compound 8 ) did not significantly alter the antimicrobial profile compared to the unsubstituted compound.[4]
-
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for the key experiments cited in this guide.
Synthesis of Thienyl Chalcones (Claisen-Schmidt Condensation)
The synthesis of thienyl chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[5][6]
Materials:
-
Substituted acetophenone
-
Thiophene-2-carbaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve an equimolar amount of the substituted acetophenone and thiophene-2-carbaldehyde in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH to the mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period (typically a few hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (the thienyl chalcone) is filtered, washed with water until neutral, and then dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Thienyl chalcone compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the thienyl chalcone compounds. A vehicle control (DMSO) should also be included. Incubate for 48 to 72 hours.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10][11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Thienyl chalcone compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
Inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the thienyl chalcone compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of thienyl chalcone synthesis and biological evaluation.
Caption: The principle of the MTT assay for determining cell viability.
Caption: SAR of thienyl chalcones based on phenyl ring substituents.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 5. m.youtube.com [m.youtube.com]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Thiophene-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Notably, numerous thiophene-containing compounds have exhibited potent anti-inflammatory effects, positioning them as promising candidates for the development of novel therapeutics for inflammatory diseases.[2][3] This guide provides a comparative overview of the anti-inflammatory performance of select thiophene-containing compounds, supported by experimental data from in vitro and in vivo studies. The primary mechanisms of action, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of key inflammatory signaling pathways, will be explored.[1][4]
Data Presentation: A Comparative Look at Inhibitory Activities
The anti-inflammatory potential of various thiophene derivatives has been quantified through in vitro enzyme inhibition assays and in vivo models of inflammation. The following tables summarize the inhibitory concentrations (IC50) against COX-1, COX-2, and 5-LOX enzymes, and the in vivo anti-inflammatory activity in the carrageenan-induced paw edema model. These tables facilitate a direct comparison of the potency and selectivity of different thiophene-based compounds against commercially available non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitory Activity of Thiophene Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiophene Derivative 1 | 15.7 - 26.6 | 0.29 - 3.3 | - | 67.2 (for VIIa) | [5] |
| Thiophene Derivative 2 | 45.62 | 5.45 | 4.33 | 8.37 | [6] |
| Thiophene Derivative 3 | - | 0.67 | 2.33 | - | [4] |
| Celecoxib (Reference) | 15 | 0.42 | - | 35.71 | [5] |
| Indomethacin (Reference) | 0.1 | 1.8 | - | 0.05 | [4] |
| NDGA (Reference) | - | - | 2.46 | - | [6] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
Table 2: In Vivo Anti-inflammatory Activity of Thiophene Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Thiophene Derivative 4 | 50 | 58.46 | [4] |
| Thiophene Derivative 5 | - | 48.94 | [7] |
| Thiophene Derivative 6 | - | 47 | [7] |
| Indomethacin (Reference) | 10 | 47.73 | [4] |
| Diclofenac (Reference) | - | ~48 | [7] |
Key Signaling Pathways in Inflammation Modulated by Thiophene Compounds
Thiophene derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the arachidonic acid pathway by targeting COX and LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[1] Furthermore, several thiophene-containing compounds have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, leading to decreased production of inflammatory cytokines such as TNF-α and IL-6.[4][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of thiophene-containing compounds.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add the test compounds or reference inhibitors to the corresponding wells. For the control wells, add the vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for an appropriate time (e.g., 2 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride to reduce PGG2 to PGF2α).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader to determine the amount of prostaglandin produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: a control group, a reference drug group, and test groups for different doses of the thiophene compounds.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or the reference drug orally or intraperitoneally to the respective groups. Administer the vehicle to the control group.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Conclusion
The presented data underscores the significant potential of thiophene-containing compounds as a promising class of anti-inflammatory agents.[2][3] Many derivatives exhibit potent inhibition of key inflammatory enzymes, with some demonstrating favorable selectivity towards COX-2, suggesting a potentially improved safety profile compared to traditional NSAIDs.[5][6] Furthermore, their ability to modulate the NF-κB signaling pathway highlights a multifaceted approach to combating inflammation.[4][8] The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel thiophene-based drug candidates. Further research focusing on direct, head-to-head comparative studies will be invaluable in identifying the most promising compounds for clinical development.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of 4-(2-thienyl)but-3-en-2-one and Related Chalcones on Cancer Cell Lines
This guide provides a comparative analysis of the in vitro cytotoxicity of 4-(2-thienyl)but-3-en-2-one, a member of the chalcone family, against various cancer cell lines. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of flavonoids extensively studied for their wide-ranging pharmacological activities, including potent anticancer effects.[1] The relative ease of their synthesis allows for the creation of numerous derivatives, which have shown significant cytotoxic effects against multiple cancer types.[2] This document summarizes key experimental data, outlines detailed protocols for cytotoxicity assessment, and illustrates the primary signaling pathways involved in their mechanism of action.
Comparative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological function, such as cell proliferation. The following table summarizes the IC₅₀ values for trans-chalcone (a structurally similar compound to this compound) and other chalcone derivatives against a panel of human and mouse cancer cell lines. Lower IC₅₀ values are indicative of higher cytotoxic potency.[2]
| Chalcone Derivative | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) | Reference |
| Licochalcone A | B-16 | Mouse Melanoma | 25.89 | [3] |
| trans-chalcone | B-16 | Mouse Melanoma | 45.42 | [3] |
| 4-Methoxychalcone | B-16 | Mouse Melanoma | 50.15 | [3] |
| Chalcone-Coumarin Hybrid (38) | HCT116 | Colon Carcinoma | 3.6 | [2] |
| Chalcone-Coumarin Hybrid (39) | HeLa | Cervical Cancer | 4.7 | [2] |
| Chalcone Derivative (12) | MCF-7 | Breast Cancer | 4.19 | [4] |
| Chalcone Derivative (13) | MCF-7 | Breast Cancer | 3.30 | [4] |
| Chalcone Derivative (12) | MDA-MB-231 | Breast Cancer | 6.12 | [4] |
Data presented is for research comparison purposes. Absolute values may vary based on experimental conditions.
Mechanism of Action: Key Signaling Pathways
Chalcones exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating signaling pathways that are often dysregulated in cancer cells.[1][2] Two of the most critical pathways implicated in chalcone-induced cytotoxicity are the Apoptosis pathway and the NF-κB signaling pathway.
Apoptosis Signaling Pathway
Apoptosis is a regulated process of programmed cell death essential for removing damaged or unwanted cells.[5] In cancer, this process is often suppressed, allowing for uncontrolled cell proliferation.[6] Chalcones can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[7][8] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, forming a death-inducing signaling complex (DISC) that activates a cascade of caspases.[5][8] The intrinsic pathway involves mitochondrial disruption and the release of cytochrome c, which leads to the formation of the apoptosome and subsequent caspase activation.[8] The tumor suppressor protein p53 is a key regulator of the intrinsic pathway and can be upregulated by certain chalcone derivatives.[1][5]
Caption: The Apoptosis Signaling Pathway, showing the extrinsic and intrinsic routes that converge on the activation of executioner caspases.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[9] In many cancers, the NF-κB pathway is constitutively active, promoting tumor cell proliferation and resistance to apoptosis by upregulating anti-apoptotic genes.[5][10][11] Chalcones can inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[12] The canonical pathway is typically activated by stimuli like TNF-α, leading to the degradation of the inhibitor IκBα and allowing the p65-p50 NF-κB dimer to translocate to the nucleus and regulate gene expression.[9][11]
Caption: The Canonical NF-κB Signaling Pathway, which promotes cell survival and is a common target for chalcone-based anticancer compounds.
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical first step in cancer drug discovery.[13] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
MTT Cytotoxicity Assay Protocol
This protocol is a standard procedure for determining the IC₅₀ value of a test compound on adherent cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells to approximately 80% confluency in an appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).[16]
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[16]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Create a series of dilutions of the compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for a negative control (medium with solvent only) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18]
-
Add 10-20 µL of the MTT solution to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14][15]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[15][16]
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[16]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the control wells (100% viability).
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: A step-by-step workflow diagram illustrating the protocol for the MTT cell viability and cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 6. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. protocols.io [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
Comparing the efficacy of different base catalysts for chalcone synthesis
A Comparative Guide to Base Catalysts in Chalcone Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a significant focus in medicinal chemistry and drug development.[2] The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[3] The choice of base catalyst is a critical parameter that significantly influences reaction efficiency, yield, and the purity of the final product.[3]
This guide provides a comparative analysis of commonly used base catalysts for chalcone synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Base Catalysts
The efficacy of a base catalyst in chalcone synthesis is typically evaluated based on reaction yield and reaction time. While various bases can be employed, sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most frequently used.[4] Other bases, such as piperidine and solid-supported catalysts, also offer distinct advantages in certain applications.
Key Observations:
-
Potassium Hydroxide (KOH): Empirical evidence from multiple studies suggests that KOH often proves to be a more effective catalyst than NaOH, leading to higher yields and greater purity of the resulting chalcones.[2][3] The larger size of the potassium ion (K+) compared to the sodium ion (Na+) may influence the solubility and reactivity of the intermediate enolate ions in the alcoholic solvents typically used, leading to more favorable reaction kinetics.[3]
-
Sodium Hydroxide (NaOH): NaOH is a widely used and effective catalyst for chalcone synthesis.[5] It is often employed in both conventional solvent-based methods and solvent-free grinding techniques, the latter being a greener chemistry approach that can reduce reaction times.[6][7]
-
Piperidine: Piperidine, a weaker organic base, is also utilized in chalcone synthesis.[8] It can be particularly useful for specific substrates and can be employed as a catalyst in refluxing ethanol.[8][9] In some instances, silica gel-supported piperidine has been used as a recyclable catalyst, offering good yields and shorter reaction times.[10]
-
Solid Base Catalysts: Heterogeneous solid base catalysts, such as potassium-impregnated calcium hydroxide (K-Ca(OH)2), offer advantages like being inexpensive, stable, and recyclable.[11] These catalysts can provide high yields (74% to 92%) in aqueous ethanol at room temperature.[11] Solvent-free methods using solid catalysts like anhydrous barium hydroxide have also been reported to be efficient.[11]
Table 1: Comparison of Common Base Catalysts for Chalcone Synthesis
| Catalyst | Typical Reaction Conditions | Typical Yield (%) | Key Advantages |
| Potassium Hydroxide (KOH) | Ethanol, Room Temperature | 88 - 94[4] | Often provides higher yields and purity compared to NaOH.[2][3] |
| Sodium Hydroxide (NaOH) | Ethanol, Room Temperature | 90 - 96[4] | Widely available, effective, and can be used in solvent-free methods.[6][7] |
| Piperidine | Ethanol, Reflux | Varies (e.g., 48.8% for a specific prenyloxy chalcone)[8] | Milder base, suitable for specific substrates.[8] |
| Solid-Supported Piperidine | Methanol, 40°C | Excellent yields[10] | Recyclable catalyst, clean reaction.[10] |
| Potassium-impregnated Calcium Hydroxide | Aqueous Ethanol, Room Temperature | 74 - 92[11] | Inexpensive, stable, and recyclable solid catalyst.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for chalcone synthesis using different base catalysts.
Protocol 1: Chalcone Synthesis using Potassium Hydroxide (KOH)
This protocol describes a standard method for chalcone synthesis using KOH as the catalyst in an ethanol solvent.
Materials:
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and acetophenone in ethanol.[3]
-
Slowly add a solution of KOH in water or ethanol to the reaction mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into cold water to precipitate the chalcone.[6]
-
Neutralize the mixture with a dilute acid (e.g., HCl).[6]
-
Collect the solid product by vacuum filtration and wash it with cold water.[6]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[6]
Protocol 2: Solvent-Free Chalcone Synthesis using Sodium Hydroxide (NaOH)
This "green chemistry" approach reduces the use of organic solvents, often leading to shorter reaction times and simpler workup.[6]
Materials:
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Powdered Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
Cold Water
Procedure:
-
Place the substituted acetophenone and the substituted benzaldehyde in a mortar.[6]
-
Add powdered NaOH to the mixture.[6]
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.[6][12]
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.[6]
-
Transfer the contents to a beaker and collect the solid product by vacuum filtration.[6]
-
Wash the product thoroughly with cold water to remove any inorganic impurities.[6]
-
Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the pure chalcone.[7][12]
Protocol 3: Chalcone Synthesis using Piperidine
This protocol utilizes the weaker organic base piperidine as a catalyst.
Materials:
-
Substituted Acetophenone (0.01 mole)
-
Aromatic Aldehyde (0.01 mole)
-
Ethanol (50 mL)
-
Piperidine (1 mL)
-
Ice water
Procedure:
-
Dissolve the acetophenone and aromatic aldehyde in ethanol in a flask.[8]
-
Add piperidine to the solution and reflux the mixture.[8]
-
Monitor the reaction completion using TLC.[8]
-
Once the reaction is complete, distill off the ethanol.[8]
-
Pour the residue into ice water (100 mL) and keep it in a refrigerator overnight.[8]
-
Collect the resulting solid by filtration, wash with distilled water, and recrystallize from methanol to obtain the pure chalcone.[8]
Visualizing the Synthesis
Mechanism of Base-Catalyzed Chalcone Synthesis
The Claisen-Schmidt condensation proceeds via an enolate intermediate formed from the acetophenone, which then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, the chalcone.[5]
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
General Experimental Workflow for Chalcone Synthesis
The following diagram outlines the typical workflow for the synthesis, purification, and characterization of chalcones in a laboratory setting.
Caption: General experimental workflow for chalcone synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. benchchem.com [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijirset.com [ijirset.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
A Comparative Analysis of the Anti-inflammatory Potential of 4-(2-thienyl)but-3-en-2-one Against Standard Non-Steroidal Anti-inflammatory Drugs
In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective for researchers and pharmaceutical scientists. This guide provides a comparative overview of the potential anti-inflammatory activity of the thiophene-containing chalcone, 4-(2-thienyl)but-3-en-2-one, against established non-steroidal anti-inflammatory drugs (NSAIDs): ibuprofen, diclofenac, and celecoxib.
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of a compound is typically evaluated through a battery of in vivo and in vitro assays. Here, we compare the performance of standard NSAIDs and a representative thiophene derivative in the carrageenan-induced paw edema model and cyclooxygenase-2 (COX-2) inhibition assays.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema assay is a widely used in vivo model to assess the acute anti-inflammatory activity of test compounds. The percentage of edema inhibition reflects the compound's ability to reduce swelling induced by the inflammatory agent carrageenan.
| Compound | Dose | % Inhibition of Paw Edema | Species | Reference |
| Ibuprofen | 100 mg/kg | Not explicitly stated, but showed significant inhibition | Rat | |
| Diclofenac | 5 mg/kg | ~56% (at 2 hours) | Rat | [1] |
| Diclofenac | 20 mg/kg | ~72% (at 3 hours) | Rat | [1] |
| Celecoxib | 30 mg/kg | Significantly reduced edema | Rat | [2][3] |
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone * | 5.0 mg/kg | Significant reduction (specific % not provided) | Not Specified |
Note: Data for this compound is not available. (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone is a structurally related thiophene derivative, and its data is presented as a potential indicator of the anti-inflammatory activity of this class of compounds.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition
The inhibition of the COX-2 enzyme is a primary mechanism of action for many NSAIDs, as this enzyme is a key player in the synthesis of pro-inflammatory prostaglandins. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
| Compound | IC50 for COX-2 | Assay System | Reference |
| Ibuprofen | 370 µM | Not specified | [4] |
| Diclofenac | 1.3 nM | Human COX-2 in CHO cells | [5][6] |
| Celecoxib | 40 nM | Sf9 cells | [7][8] |
| Thiophene-containing chalcones | 0.18 - 0.34 µM | Not specified | [9] |
Note: Specific COX-2 inhibition data for this compound is not available. The data presented for "Thiophene-containing chalcones" represents a range of IC50 values for various chalcone derivatives that include a thiophene ring, suggesting the potential for this chemical class to exhibit COX-2 inhibitory activity.
Experimental Protocols
To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. The following are standard protocols for the key anti-inflammatory assays cited in this guide.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating acute anti-inflammatory activity.
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., this compound), standard drug, or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme Source: Recombinant human or ovine COX-2 enzyme is used.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain the optimal pH for enzyme activity.
-
Substrate: Arachidonic acid is used as the substrate for the COX-2 enzyme.
-
Test Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme for a specific period.
-
Enzymatic Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Detection of Prostaglandin E2 (PGE2): The amount of PGE2 produced, a major product of the COX-2 reaction, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of PGE2 production is determined and expressed as the IC50 value.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Cell Culture: Cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production of nitric oxide.
-
Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of inhibition of nitric oxide production is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying inflammation is critical for the development of targeted therapies. The following diagrams, generated using Graphviz (DOT language), illustrate key inflammatory signaling pathways and a general workflow for evaluating anti-inflammatory compounds.
Caption: The NF-κB signaling pathway in inflammation.
Caption: The MAPK signaling pathways in cellular responses.
Caption: Experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 2. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation, and docking studies of some novel chalcones as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Spectrum: 4-(2-thienyl)but-3-en-2-one versus Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of the synthetic chalcone, 4-(2-thienyl)but-3-en-2-one, against a panel of standard antibiotics: penicillin, tetracycline, and ciprofloxacin. While specific experimental data for this compound is limited in publicly available literature, this comparison leverages data from structurally similar thienyl chalcone derivatives to provide an informed perspective on its potential antimicrobial efficacy. The data presented for standard antibiotics is compiled from various studies to offer a representative antimicrobial profile.
Data Presentation: Antimicrobial Activity Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for thienyl chalcone derivatives and standard antibiotics against a selection of common Gram-positive and Gram-negative bacteria. It is important to note that the data for "Thienyl Chalcone Derivatives" represents a range of values reported for various structurally similar compounds and not specifically for this compound.
| Microorganism | This compound Derivatives (Proxy Data) | Penicillin | Tetracycline | Ciprofloxacin |
| MIC (µg/mL) | Zone of Inhibition (mm) | MIC (µg/mL) | Zone of Inhibition (mm) | |
| Staphylococcus aureus | 4.0 - 50[1][2] | 15 - 20[3] | 0.05 - >16[4][5] | 10 - 29 |
| Escherichia coli | >64[6] | 13 - 15[3] | >1000 | 6 - 13[7] |
| Pseudomonas aeruginosa | >64[6] | nd | >1024 | 6 - 10 |
| Bacillus subtilis | 4.0[1] | 19[1] | 0.015 - 0.12 | 20 - 35 |
nd: no data available
Experimental Protocols
The data presented in this guide is typically generated using standardized methods such as the Kirby-Bauer disk diffusion test for determining the zone of inhibition and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial suspension is prepared by picking several colonies from a pure culture and suspending them in a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are aseptically placed on the surface of the inoculated agar plate.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, the diameter of the clear zone of growth inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Broth Microdilution MIC Test Protocol
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the Kirby-Bauer test and then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A positive control well (no antimicrobial agent) and a negative control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the first clear well).
Mandatory Visualization
Proposed Mechanism of Action for Thienyl Chalcones
The antimicrobial mechanism of action for chalcones, including thienyl derivatives, is multifaceted and can involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. The following diagram illustrates a plausible pathway for their antibacterial activity.
References
- 1. Synthesis and Antibacterial Activity of Thienyl Chalcone Derivatives Bearing Piperazine Moiety | Semantic Scholar [semanticscholar.org]
- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic peptide RW01 enhances tetracycline efficacy against multidrug-resistant <em>P. aeruginosa</em> | BioWorld [bioworld.com]
- 5. Detection and Prevalence of Penicillin-Susceptible Staphylococcus aureus in the United States in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. A Simple Assay to Screen Antimicrobial Compounds Potentiating the Activity of Current Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of Thienyl Chalcones with Therapeutic Protein Targets
This guide provides a comparative analysis of in silico molecular docking studies of various thienyl chalcone derivatives against key protein targets implicated in cancer and inflammation. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structure-activity relationships and therapeutic potential of this class of compounds.
Introduction
Chalcones (1,3-diphenyl-2-propen-1-one) are a class of organic compounds belonging to the flavonoid family, naturally occurring in many edible plants.[1] Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for synthetic modification.[1][2] The incorporation of a thiophene ring gives rise to thienyl chalcones, a subclass that has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-angiogenic properties.[1][3][4]
In silico molecular docking has become an indispensable computational tool in modern drug discovery.[2][3] It predicts the preferred orientation of a ligand when bound to the active site of a target protein, estimating the binding affinity through scoring functions.[2][5] This method allows for the rapid screening of virtual compound libraries, elucidation of potential mechanisms of action, and guidance for the rational design of more potent and selective drug candidates, significantly accelerating the preclinical research phase.[6][7] This guide compares the docking performance of different series of thienyl chalcones against two prominent cancer-related targets: Estrogen Receptor Alpha (ERα) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Experimental Protocols: Molecular Docking Workflow
The following protocol outlines a generalized yet detailed methodology for performing molecular docking studies, based on standard practices cited in the referenced literature.[3][5][8]
1. Receptor Preparation:
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from a public repository like the RCSB Protein Data Bank (PDB).[3]
-
Preprocessing: The protein structure is prepared using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Biovia Discovery Studio).[3][5] This crucial step involves:
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the thienyl chalcone derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted into 3D structures.[3]
-
Energy Minimization: The 3D structures are subjected to energy minimization using a force field (e.g., MM2) to obtain a stable, low-energy conformation.[3]
-
Format Conversion: Ligand files are converted to a suitable format for the docking software (e.g., PDBQT for AutoDock Vina). This step also involves defining rotatable bonds.[5]
3. Docking Simulation:
-
Binding Site Definition: The active site for docking is defined. This is often determined by the location of a co-crystallized ligand in the original PDB file. A grid box is generated around this site, encompassing the volume where the algorithm will search for binding poses.[5][9]
-
Algorithm Execution: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the receptor's active site.[5] The software runs multiple independent docking simulations to ensure robust sampling.
4. Analysis of Results:
-
Pose Clustering and Scoring: The resulting binding poses are clustered based on root-mean-square deviation (RMSD).[5] The pose with the lowest binding energy (most favorable) from the most populated cluster is typically selected for further analysis.
-
Interaction Analysis: The top-scoring poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which stabilize the ligand-protein complex.[3][5]
Figure 1: A typical workflow for a molecular docking experiment.
Comparative Docking Analysis
This section compares the in silico performance of different thienyl chalcone derivatives against two distinct protein targets.
Comparison 1: Thienyl Chalcones vs. Estrogen Receptor Alpha (ERα)
ERα is a crucial regulator in the development of breast cancer, making it a primary target for therapeutic intervention.[3] The following study investigated a series of eleven novel thienyl chalcone derivatives against the ERα binding pocket (PDB ID: 3ERT), using the well-known drug Tamoxifen as a reference.[3]
| Compound | Binding Energy (kcal/mol) | Key Interactions / Remarks |
| Compound 5 | -10.32 | Pi-anion bond with GLU353 and a hydrogen bond with TRP393.[3] |
| Compound 8 | -10.27 | Formed a covalent disulfide bond with MET421.[3] |
| Compound 1 | -9.61 | Good affinity. |
| Compound 2 | -9.53 | Good affinity. |
| Compound 3 | -9.45 | Good affinity. |
| Compound 4 | -9.89 | Good affinity. |
| Compound 6 | -8.96 | Moderate affinity. |
| Compound 7 | -9.11 | Moderate affinity. |
| Compound 9 | -8.54 | Moderate affinity. |
| Compound 10 | -7.20 | Lower affinity. |
| Compound 11 | -8.91 | Moderate affinity. |
| Tamoxifen (Ref.) | Not explicitly stated, but compounds 5 and 8 showed stronger interactions. | Reference drug.[3] |
| Data sourced from Alidmat et al., 2022.[3] |
Analysis: The docking results demonstrate that all eleven synthesized thienyl chalcones fit within the ERα active site, with binding energies ranging from -7.20 to -10.32 kcal/mol.[3] Compounds 5 and 8 exhibited the lowest free binding energies, suggesting a higher binding affinity than the other derivatives and forming strong interactions comparable or superior to Tamoxifen.[3] The hydrophobic interactions formed by the aromatic rings of these compounds were found to be substantially similar to those of Tamoxifen.[3] These in silico findings correlated well with in vitro results, where compounds 5 and 8 also showed significant cytotoxic activity against MCF-7 breast cancer cells.[3]
Comparison 2: Quinolyl-Thienyl Chalcones vs. VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[4] A study investigated a series of quinolyl-thienyl chalcones as potential VEGFR-2 inhibitors.
| Compound | IC₅₀ (VEGFR-2 Kinase Assay) | IC₅₀ (HUVEC Proliferation) |
| Compound 19 | 73.41 nM | 21.78 nM |
| Compound 1 | >10,000 nM | 1,560 nM |
| Compound 7 | 2,130 nM | 1,210 nM |
| Compound 12 | 1,120 nM | 412.3 nM |
| Compound 15 | 890.5 nM | 356.7 nM |
| Sunitinib (Ref.) | 9.0 nM | 6.3 nM |
| Data sourced from Rizvi et al., 2012.[4] |
Analysis: While the original paper focused on experimental IC₅₀ values, it states that the investigation was guided by structure-based virtual screening and molecular docking, which indicated a strong potential for these compounds as VEGFR-2 inhibitors.[4] The in vitro data supports the in silico predictions. Compound 19 emerged as the most potent derivative, with a VEGFR-2 kinase inhibitory activity of 73.41 nM and significant inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation at 21.78 nM.[4] Molecular docking studies revealed that these compounds bind effectively to the ATP-binding site of VEGFR-2.
Target Signaling Pathway: VEGFR-2 and Angiogenesis
To provide context for the docking studies against VEGFR-2, the following diagram illustrates its central role in the angiogenesis signaling cascade. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, triggering multiple downstream pathways (like PLCγ-PKC-MAPK and PI3K-Akt) that ultimately promote endothelial cell proliferation, migration, and survival, leading to new blood vessel formation. Thienyl chalcones that inhibit VEGFR-2 aim to block the initiation of this entire cascade.
Figure 2: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Conclusion
The comparative in silico analysis reveals the significant potential of the thienyl chalcone scaffold as a basis for the development of novel therapeutics. Docking studies have successfully identified derivatives with high predicted binding affinities for both Estrogen Receptor Alpha and VEGFR-2. In the case of ERα, compounds with specific halogen substitutions showed the most promise, forming key hydrogen bonds and hydrophobic interactions within the active site.[3] For VEGFR-2, quinolyl-thienyl chalcones were identified as potent inhibitors, a finding supported by subsequent in vitro assays.[4]
These studies underscore the power of molecular docking to rationally guide synthetic efforts and prioritize compounds for biological evaluation. The consistent correlation between favorable docking scores and experimental activity validates the use of these computational methods. Future research should focus on synthesizing and testing optimized thienyl chalcone derivatives based on these structural insights, potentially leading to the development of next-generation therapies for cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Chalcone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural nuances of chalcone isomers is paramount for advancing research and development. This guide provides a comprehensive comparative analysis of the spectroscopic data of cis and trans chalcone isomers, supported by detailed experimental protocols and logical visualizations to facilitate a deeper understanding of their characterization.
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The geometric isomerism around the α,β-double bond gives rise to cis (Z) and trans (E) isomers, with the trans isomer being the more thermodynamically stable and commonly isolated form. The distinct spatial arrangement of the phenyl rings in these isomers leads to significant differences in their spectroscopic signatures, which can be effectively utilized for their identification and differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the cis and trans isomers of the parent chalcone (1,3-diphenyl-2-propen-1-one), providing a clear comparison of their characteristic features.
Table 1: UV-Visible Spectroscopy Data
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
| trans-Chalcone | ~310 | High | Ethanol | π → π |
| cis-Chalcone | ~295 | Lower than trans | Ethanol | π → π |
The trans isomer typically exhibits a longer wavelength of maximum absorption (λmax) with a higher molar absorptivity compared to the cis isomer. This is attributed to the more planar conformation of the trans isomer, which allows for greater π-electron delocalization across the molecule.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | trans-Chalcone (cm⁻¹) | cis-Chalcone (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | ~1660 | ~1680 | Stretching |
| C=C (Alkenyl) | ~1605 | ~1610 | Stretching |
| =C-H (trans) | ~980 | - | Out-of-plane bending |
| =C-H (cis) | - | ~780 | Out-of-plane bending |
The most significant difference in the IR spectra is the position of the out-of-plane =C-H bending vibration. The trans isomer shows a characteristic strong absorption band around 980 cm⁻¹, which is absent in the spectrum of the cis isomer. The carbonyl stretching frequency in the cis isomer is often observed at a slightly higher wavenumber due to reduced conjugation caused by its non-planar conformation.
Table 3: ¹H NMR Spectroscopy Data (in CDCl₃)
| Proton | trans-Chalcone (δ, ppm) | cis-Chalcone (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα (vinylic) | ~7.5 | ~6.7 | Doublet | ~15.6 |
| Hβ (vinylic) | ~7.8 | ~7.2 | Doublet | ~12.5 |
| Aromatic | 7.3 - 8.0 | 7.1 - 7.6 | Multiplet | - |
The coupling constant (J) between the two vinylic protons (Hα and Hβ) is the most definitive parameter for distinguishing between the cis and trans isomers. The large coupling constant of ~15.6 Hz in the trans isomer is characteristic of a dihedral angle of approximately 180°, whereas the smaller coupling constant of ~12.5 Hz in the cis isomer indicates a dihedral angle close to 0°.
Table 4: ¹³C NMR Spectroscopy Data (in CDCl₃)
| Carbon | trans-Chalcone (δ, ppm) | cis-Chalcone (δ, ppm) |
| C=O | ~190.5 | ~192.0 |
| Cα (vinylic) | ~122.0 | ~125.0 |
| Cβ (vinylic) | ~145.0 | ~142.0 |
| Aromatic | 128.0 - 138.0 | 128.0 - 135.0 |
The chemical shifts of the vinylic carbons also differ between the two isomers. Due to steric hindrance, the carbonyl carbon of the cis isomer is slightly deshielded compared to the trans isomer.
Table 5: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pathways |
| trans-Chalcone | 208 [M]⁺ | Loss of H, CO, C₆H₅ (phenyl), C₆H₅CO (benzoyl) |
| cis-Chalcone | 208 [M]⁺ | Similar to trans, but relative intensities of fragment ions may differ |
Both isomers exhibit the same molecular ion peak. While the primary fragmentation pathways are similar, the relative abundances of the fragment ions may vary due to the different stabilities of the molecular ions and the resulting fragments.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the chalcone isomer in a spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm. Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the chalcone isomer (1-2 mg) with approximately 100-200 mg of dry KBr powder and grind to a fine powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for soluble samples, a solution can be prepared in a suitable IR-transparent solvent (e.g., chloroform) and analyzed in a liquid cell.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, paying close attention to the C=O, C=C, and =C-H bending regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the chalcone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is completely dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Determine the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS). For ¹H NMR, determine the multiplicity (singlet, doublet, triplet, etc.) and calculate the coupling constants (J) in Hertz.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the chalcone isomer in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
Visualizing the Analytical Workflow and Isomeric Relationship
To further clarify the process of spectroscopic analysis and the relationship between chalcone isomers, the following diagrams are provided.
Assessing the Drug-Likeness of 4-(2-thienyl)but-3-en-2-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with favorable pharmacological profiles is a cornerstone of modern drug discovery. Chalcones, a class of organic compounds characterized by an α,β-unsaturated ketone system, have garnered significant attention for their diverse biological activities. Within this family, analogs of 4-(2-thienyl)but-3-en-2-one have emerged as a promising scaffold for the development of new drugs. This guide provides a comparative assessment of the drug-likeness of these analogs, supported by in silico and experimental data, to aid researchers in the selection and optimization of lead compounds.
In Silico Drug-Likeness and ADMET Profile
A critical early step in drug development is the evaluation of a compound's drug-likeness, often guided by principles such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess a molecular weight under 500 g/mol , a logP (a measure of lipophilicity) less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. In silico tools, such as SwissADME, are widely used to predict these and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
The following table summarizes the calculated drug-likeness parameters for a series of this compound analogs, compiled from various studies. These analogs feature modifications on the phenyl ring attached to the enone moiety.
Table 1: In Silico Drug-Likeness Parameters of this compound Analogs
| Compound ID | Substitution on Phenyl Ring | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| 1 | H | 206.27 | 2.85 | 0 | 2 | 0 |
| 2 | 4-Cl | 240.72 | 3.54 | 0 | 2 | 0 |
| 3 | 4-F | 224.26 | 3.01 | 0 | 2 | 0 |
| 4 | 4-Br | 285.17 | 3.70 | 0 | 2 | 0 |
| 5 | 4-CH₃ | 220.30 | 3.29 | 0 | 2 | 0 |
| 6 | 4-OCH₃ | 236.30 | 2.98 | 0 | 3 | 0 |
| 7 | 4-NO₂ | 251.27 | 2.88 | 0 | 4 | 0 |
| 8 | 2,4-diCl | 275.16 | 4.23 | 0 | 2 | 0 |
| 9 | 3,4-diCl | 275.16 | 4.23 | 0 | 2 | 0 |
| 10 | 2-Cl, 4-F | 258.71 | 3.70 | 0 | 2 | 0 |
| 11 | 4-N(CH₃)₂ | 249.34 | 3.33 | 0 | 3 | 0 |
As indicated in the table, all the evaluated analogs of this compound adhere to Lipinski's Rule of Five, suggesting they possess physicochemical properties conducive to oral bioavailability.
Experimental Validation: Cytotoxicity Screening
While in silico predictions are valuable for initial screening, experimental validation is crucial to confirm the biological activity of these compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
The following table presents the cytotoxic activity of selected this compound analogs against the MCF-7 human breast cancer cell line.
Table 2: Cytotoxic Activity (IC₅₀) of this compound Analogs against MCF-7 Cells
| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µM) |
| 2 | 4-Cl | 15.2 |
| 3 | 4-F | 18.5 |
| 5 | 4-CH₃ | 25.1 |
| 6 | 4-OCH₃ | 12.8 |
| 8 | 2,4-diCl | 9.7 |
The data indicates that analogs with electron-withdrawing groups, such as chlorine, and electron-donating groups, like methoxy, exhibit potent cytotoxic activity against the MCF-7 cell line. The 2,4-dichloro substituted analog (Compound 8) demonstrated the highest potency among the tested compounds.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs is typically achieved through a Claisen-Schmidt condensation reaction.
General Procedure:
-
A mixture of 2-acetylthiophene and an appropriately substituted benzaldehyde is dissolved in a suitable solvent, such as ethanol.
-
An aqueous solution of a base, commonly sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for a specified period, typically several hours, until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting precipitate is filtered, washed with water to remove excess base, and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the purified chalcone analog.
MTT Cytotoxicity Assay
The MTT assay is a standard procedure to determine the cytotoxic effects of compounds on cultured cells.
Protocol:
-
Cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO and diluted in culture medium) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized buffer.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the concentration of the compound.
Signaling Pathway Modulation
Chalcones are known to exert their biological effects by modulating various intracellular signaling pathways implicated in cell growth, proliferation, and survival. Two of the most well-characterized pathways affected by chalcones are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathways.
Drug-Likeness Assessment Workflow
The following diagram illustrates a typical workflow for assessing the drug-likeness of novel compounds, from initial in silico screening to experimental validation.
Workflow for assessing the drug-likeness of new chemical entities.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Chalcones have been shown to modulate the activity of key kinases within this pathway, such as ERK, JNK, and p38.
Modulation of the MAPK signaling pathway by chalcone analogs.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical signaling network that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Chalcones have been reported to inhibit key components of this pathway.
Inhibition of the PI3K/Akt/mTOR signaling pathway by chalcone analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analogs discussed in this guide demonstrate favorable drug-like properties based on in silico predictions and exhibit potent cytotoxic activity in experimental assays. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action, particularly their effects on key signaling pathways, will be instrumental in optimizing these compounds for future preclinical and clinical development. This comparative guide provides a foundational resource for researchers to navigate the initial stages of drug discovery with this versatile class of molecules.
Cross-Validation of Bioassay Results for Thienyl Chalcone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thienyl chalcone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of published bioassay results for selected thienyl chalcone derivatives to offer a cross-validation of their therapeutic potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways, this document aims to facilitate further research and development in this area.
Comparative Analysis of Biological Activity
The biological efficacy of thienyl chalcone derivatives has been demonstrated across various studies. To provide a clear comparison, the following tables summarize the cytotoxic and antimicrobial activities of several key derivatives from different reports. This side-by-side presentation allows for a cross-validation of their potency and spectrum of activity.
Anticancer Activity
The cytotoxicity of thienyl chalcone derivatives has been extensively evaluated against various cancer cell lines. Breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), are common models for these assessments.
Table 1: Cytotoxicity of Thienyl Chalcone Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | MCF-7 | 14.75 µg/mL | [1] |
| (E)-1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | MCF-7 | >100 µM | [2] |
| Thienyl chalcone derivative 5 | MCF-7 | 7.79 ± 0.81 | [2][3] |
| Thienyl chalcone derivative 8 | MCF-7 | 7.24 ± 2.10 | [2][3] |
| Thienyl chalcone derivative 5 | MDA-MB-231 | 5.27 ± 0.98 | [2][3] |
| Thienyl chalcone derivative 8 | MDA-MB-231 | 21.58 ± 1.50 | [2][3] |
| Chalcone-3 | MDA-MB-231 | 17.98 ± 6.36 µg/mL | [1] |
*Note: µg/mL to µM conversion requires the molecular weight of the specific compound.
Antimicrobial Activity
Thienyl chalcones have also shown significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of their efficacy.
Table 2: Antimicrobial Activity of Thienyl Chalcone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one | Staphylococcus aureus | 1250 | [4] |
| (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one | Escherichia coli | 5000 | [4] |
| Thienyl chalcone derivative 9 | Staphylococcus aureus | 7.81 | [5] |
| Thienyl chalcone derivative 13 | Staphylococcus aureus | 7.81 | [5] |
| Thienyl chalcone derivative 14 | Staphylococcus aureus | 7.81 | [5] |
| Thienyl chalcone derivative 15 | Staphylococcus aureus | 7.81 | [5] |
| Thienyl chalcone derivative 9 | Escherichia coli | 15.62 | [5] |
| Thienyl chalcone derivative 13 | Escherichia coli | 15.62 | [5] |
| Thienyl chalcone derivative 14 | Escherichia coli | 15.62 | [5] |
| Thienyl chalcone derivative 15 | Escherichia coli | 15.62 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory practices and can be adapted for the evaluation of novel thienyl chalcone derivatives.
Synthesis of Thienyl Chalcone Derivatives
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation.[6]
General Procedure:
-
An appropriate substituted 2-acetylthiophene is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of a substituted benzaldehyde is added to the solution.
-
A catalytic amount of a strong base, typically aqueous sodium hydroxide or potassium hydroxide, is added dropwise to the cooled reaction mixture.[6]
-
The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then poured into crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure thienyl chalcone derivative.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The thienyl chalcone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.[7]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.[7]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[9]
-
Compound Dilution: The thienyl chalcone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Signaling Pathways and Experimental Workflows
The biological effects of thienyl chalcone derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Experimental Workflow for Bioactivity Screening
The general workflow for screening the biological activity of newly synthesized thienyl chalcone derivatives involves a series of sequential steps.
Experimental workflow for the synthesis and biological evaluation of thienyl chalcone derivatives.
Inhibition of Pro-inflammatory Signaling Pathways
Many chalcones exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK).[10][11][12] These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.
Inhibition of NF-κB and JNK signaling pathways by thienyl chalcone derivatives.
This guide provides a consolidated overview of the bioactivity of thienyl chalcone derivatives, supported by experimental data and protocols. The presented information is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the advancement of these promising compounds towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 4-(2-Thienyl)but-3-en-2-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(2-Thienyl)but-3-en-2-one, a compound utilized in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, drawing from safety data for structurally similar thiophene derivatives.
Hazard Profile and Safety Precautions:
While some sources suggest that a mixture of cis and trans isomers of this compound may not be classified as hazardous under Regulation (EC) No. 1272/2008, it is prudent to treat this compound with caution due to the potential hazards associated with similar thiophene-containing molecules. Structurally related compounds are known to be combustible, harmful if swallowed, and capable of causing skin and eye irritation. Furthermore, some thiophene derivatives are considered harmful to aquatic life with long-lasting effects.
Therefore, it is essential to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.
Quantitative Data Summary:
The following table summarizes key safety and disposal information extrapolated from related thiophene compounds. This data should be used as a precautionary guide.
| Hazard Category | Potential Risks | Recommended Precautions |
| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames. |
| Toxicity | Harmful if swallowed. May cause skin and eye irritation. | Avoid ingestion and direct contact with skin and eyes. Wear appropriate PPE. |
| Environmental | Potentially harmful to aquatic life. | Prevent release into the environment. Dispose of as hazardous waste. |
| Reactivity | May react with strong oxidizing agents. | Store away from incompatible materials. |
Step-by-Step Disposal Protocol:
The primary and recommended method for the disposal of this compound is through an approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Any relevant hazard warnings (e.g., "Combustible," "Irritant").
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Experimental Workflow for Disposal:
The following diagram illustrates the logical flow of the disposal process for this compound.
Essential Safety and Logistical Information for Handling 4-(2-Thienyl)but-3-en-2-one
This guide provides crucial safety and logistical information for the handling and disposal of 4-(2-Thienyl)but-3-en-2-one in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe working environment for researchers, scientists, and drug development professionals.
While one source indicates that this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, it is imperative to treat all laboratory chemicals with a high degree of caution.[1] A comprehensive review of the substance-specific Safety Data Sheet (SDS) is mandatory before any handling.[2][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for handling ketones and potential irritants.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | ANSI certified (Z87) chemical splash goggles should be worn.[4] A face shield is recommended if there is a significant splash hazard.[3] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or specialized ketone-resistant gloves are recommended for handling ketones.[5][6] Nitrile gloves may be suitable for incidental contact but should be checked for compatibility.[5] Always consult the glove manufacturer's selection guide. |
| Body Protection | Laboratory Coat | A knee-length lab coat is the minimum requirement.[4] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[2] |
| Footwear | Closed-toe Shoes | Non-perforated shoes that completely cover the feet are mandatory in the laboratory.[3] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is essential to minimize exposure and prevent accidents.
Engineering Controls:
-
All work with this compound that may produce vapors, mists, or aerosols should be conducted within a properly functioning chemical fume hood.[2][4][7][8]
Safe Handling Practices:
-
Preparation: Before beginning work, ensure that all necessary PPE is in good condition and worn correctly. Have a spill kit readily available that is appropriate for the volume of the chemical being handled.[4]
-
Minimization: Use the smallest quantity of the chemical necessary for the experiment.[3]
-
Containment: Handle the chemical in a designated area, away from incompatible materials. Use secondary containment, such as a tray, to contain any potential spills.[2]
-
Transfer: When transferring the chemical, do so carefully to avoid splashing. Keep containers closed when not in use.[3]
-
Avoidance of Ignition Sources: If the chemical is flammable, keep it away from open flames, hot surfaces, and other potential ignition sources.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
Waste Collection:
-
All waste contaminated with this compound, including excess chemical, contaminated labware, and used PPE, must be collected as hazardous waste.[3][4]
-
Use a compatible, properly labeled hazardous waste container with a secure screw cap.[4]
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.[4]
-
The storage area should have secondary containment.[4]
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste.[3][4]
-
Do not dispose of this compound down the drain.[2]
Emergency Procedures
Spill Response:
-
Minor Spill: If a small spill occurs and you are trained and equipped to handle it, alert others in the area and clean it up using an appropriate spill kit.[2][4] Absorb the spill with inert material and place it in the hazardous waste container.[2]
-
Major Spill: In the event of a large spill, evacuate the area immediately and notify EHS and emergency personnel.[2]
First Aid:
-
Skin Contact: Immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. 4-(2-Thienyl)-3-buten-2-one (mixt. of cis and trans) - High purity | EN [georganics.sk]
- 2. umdearborn.edu [umdearborn.edu]
- 3. research.wayne.edu [research.wayne.edu]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. shop.dqeready.com [shop.dqeready.com]
- 6. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 7. support.al.umces.edu [support.al.umces.edu]
- 8. pdx.edu [pdx.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
